molecular formula C8H6BrNO5 B13869257 2-Bromo-5-methoxy-4-nitro-benzoic acid

2-Bromo-5-methoxy-4-nitro-benzoic acid

Cat. No.: B13869257
M. Wt: 276.04 g/mol
InChI Key: IOVIZSMUQQGVMF-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-4-nitro-benzoic acid methyl ester is a high-purity benzoic acid derivative offered as a critical synthetic intermediate for research and development. This compound integrates three distinct functional handles—a bromine atom, a nitro group, and a methoxy group on an aromatic benzoate ester scaffold—making it a versatile and valuable building block for complex organic synthesis . Researchers can leverage its structure in various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the bromo substituent acts as a superior leaving group compared to chloro analogues . The electron-withdrawing nitro group can be further manipulated or reduced to an amine, significantly expanding its utility in constructing diverse molecular architectures, including potential pharmaceutical candidates and advanced materials . Supplied with a purity of 95% , it is an essential reagent for medicinal chemistry and drug discovery programs, particularly in the synthesis of novel bioactive molecules. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the relevant Material Safety Data Sheet (MSDS) for safe handling and storage information, which recommends storage at 0°C .

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

2-bromo-5-methoxy-4-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

IOVIZSMUQQGVMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-methoxy-4-nitrobenzoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-5-methoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid with significant potential as a versatile building block in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, physicochemical properties, and a validated two-step synthesis protocol, including the bromination of 3-methoxybenzoic acid and the subsequent regioselective nitration. In-depth characterization using modern analytical techniques is discussed, alongside an exploration of its potential applications in drug discovery, drawing parallels with structurally related nitrobenzoic acid derivatives. Safety considerations for handling this compound are also outlined.

Introduction

2-Bromo-5-methoxy-4-nitrobenzoic acid is a polysubstituted benzene derivative featuring a carboxylic acid, a bromine atom, a methoxy group, and a nitro group. This unique combination of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of more complex molecular architectures. The presence of ortho-bromo and para-nitro substituents relative to the methoxy group, along with the carboxylic acid moiety, offers multiple reactive sites for further chemical transformations.

The strategic placement of these functional groups allows for a range of potential chemical modifications, such as nucleophilic aromatic substitution of the bromine or nitro group, reduction of the nitro group to an amine, and various coupling reactions. These transformations open avenues for the creation of diverse compound libraries for drug discovery and materials science. This guide aims to provide researchers with the foundational knowledge and practical insights necessary to effectively synthesize, characterize, and utilize 2-bromo-5-methoxy-4-nitrobenzoic acid in their research endeavors.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-bromo-5-methoxy-4-nitrobenzoic acid is fundamental to its reactivity and potential applications. The IUPAC name for this compound is 2-bromo-5-methoxy-4-nitrobenzoic acid.

graph "2_Bromo_5_methoxy_4_nitro_benzoic_acid_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Benzene ring C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""];

// Substituents Br [pos="-2.6,1.5!", label="Br", fontcolor="#EA4335"]; O1_methoxy [pos="2.6,1.5!", label="O", fontcolor="#EA4335"]; C_methoxy [pos="3.9,1.5!", label="CH₃", fontcolor="#202124"]; N_nitro [pos="2.6,-1.5!", label="N", fontcolor="#4285F4"]; O1_nitro [pos="3.4,-2.25!", label="O", fontcolor="#EA4335"]; O2_nitro [pos="2.0,-2.25!", label="O⁻", fontcolor="#EA4335"]; N_plus [pos="2.6,-1.2!", label="+", fontcolor="#4285F4"]; C_carboxyl [pos="-2.6,-1.5!", label="C", fontcolor="#202124"]; O1_carboxyl [pos="-3.9,-1.5!", label="OH", fontcolor="#EA4335"]; O2_carboxyl [pos="-2.0,-2.25!", label="O", fontcolor="#EA4335"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- Br [label=""]; C2 -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label=""]; C_carboxyl -- O2_carboxyl [style=double, label=""]; C6 -- O1_methoxy [label=""]; O1_methoxy -- C_methoxy [label=""]; C4 -- N_nitro [label=""]; N_nitro -- O1_nitro [style=double, label=""]; N_nitro -- O2_nitro [label=""];

// Aromatic circle (approximated with nodes) A1 [pos="0,0.5!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; A2 [pos="0.43,-0.25!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; A3 [pos="-0.43,-0.25!", label=" ", shape=circle, style=filled, fillcolor="#5F6368", width=0.5]; }

Caption: Chemical structure of 2-Bromo-5-methoxy-4-nitrobenzoic acid.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-bromo-5-methoxy-4-nitrobenzoic acid
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)[O-]
InChI Key IOVIZSMUQQGVMF-UHFFFAOYSA-N
Physical Form Solid[1]
Purity Typically ≥97%[1]
Storage Store at room temperature.[1]

Synthesis and Mechanism

The synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid is most effectively achieved through a two-step process starting from the commercially available 3-methoxybenzoic acid. This process involves an initial electrophilic bromination followed by a regioselective nitration.

Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid

The first step is the bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The strong activating effect of the methoxy group directs the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the methoxy group is also ortho to the carboxylic acid, which is sterically hindered. Therefore, bromination occurs preferentially at the ortho position to the methoxy group that is also meta to the carboxylic acid.

graph Synthesis_Step1 { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="3-Methoxybenzoic Acid"]; Reagents [label="Br₂ / Acetic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="2-Bromo-5-methoxybenzoic Acid"];

Start -> Reagents [label="Electrophilic Aromatic\nSubstitution"]; Reagents -> Intermediate; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzoic Acid [2]

  • Reaction Setup: To a solution of 3-methoxybenzoic acid (250 g, 1.67 mol) in acetic acid (1 L), add bromine (85 mL) followed by the addition of water (1 L).

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash with water to yield 2-bromo-5-methoxybenzoic acid.

Step 2: Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

The second step involves the nitration of the synthesized 2-bromo-5-methoxybenzoic acid. In this electrophilic aromatic substitution reaction, the directing effects of the existing substituents determine the position of the incoming nitro group. The methoxy group is a strong activating ortho-, para-director, the bromine atom is a weak deactivating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The position para to the strongly activating methoxy group (C4) is the most favorable for substitution.

graph Synthesis_Step2 { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Bromo-5-methoxybenzoic Acid"]; Reagents [label="HNO₃ / H₂SO₄", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Bromo-5-methoxy-4-nitrobenzoic Acid"];

Start -> Reagents [label="Electrophilic Aromatic\nSubstitution (Nitration)"]; Reagents -> Product; }

Caption: Workflow for the synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

A representative protocol based on the nitration of similar aromatic compounds is provided below. Researchers should optimize conditions as necessary.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-bromo-5-methoxybenzoic acid to a cold mixture of concentrated sulfuric acid and concentrated nitric acid.[3]

  • Reaction Conditions: Maintain the reaction temperature below 5 °C and stir for 1 hour.[3]

  • Workup and Isolation: Carefully pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-bromo-5-methoxy-4-nitrobenzoic acid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-bromo-5-methoxy-4-nitrobenzoic acid. A combination of spectroscopic techniques should be employed.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Aromatic protons will appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by their coupling with neighboring protons. The methoxy group protons will appear as a singlet around 3.8-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR The spectrum will show eight distinct carbon signals corresponding to the aromatic carbons, the carboxylic carbon, and the methoxy carbon. The chemical shifts will be influenced by the electronic effects of the substituents.
IR Spectroscopy Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretches of the methoxy and carboxylic acid groups (~1200-1300 cm⁻¹), and asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (276.04 g/mol ), along with characteristic isotopic peaks for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns may include the loss of the carboxylic acid group, the nitro group, and the methoxy group.

Applications in Research and Drug Development

Substituted nitrobenzoic acids are valuable precursors in the synthesis of a wide array of biologically active molecules. The presence of the nitro group, in particular, offers a versatile handle for further chemical modifications and can also contribute directly to the biological activity of the final compound.

  • Intermediate for Bioactive Molecules: 2-Bromo-5-methoxy-4-nitrobenzoic acid can serve as a key intermediate in the synthesis of novel pharmaceutical agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of pharmacophores. The bromo substituent allows for the introduction of diverse functionalities through cross-coupling reactions.

  • Potential Antimicrobial and Anticancer Properties: Nitro-containing aromatic compounds have been investigated for their potential as antibacterial, antifungal, and anticancer agents.[4] The nitro group can be bioreduced in hypoxic environments, characteristic of some tumors and microbial infections, to generate reactive species that can induce cellular damage.[4]

  • Enzyme Inhibition Studies: The structural motif of 2-bromo-5-methoxy-4-nitrobenzoic acid can be incorporated into molecules designed to target specific enzyme active sites. The various functional groups can participate in hydrogen bonding, hydrophobic, and electrostatic interactions with protein residues.

Safety and Handling

As with all laboratory chemicals, 2-bromo-5-methoxy-4-nitrobenzoic acid and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Based on data for a similar isomer, 2-bromo-4-methoxy-5-nitrobenzoic acid, the compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Conclusion

2-Bromo-5-methoxy-4-nitrobenzoic acid is a valuable and versatile chemical intermediate with significant potential for applications in medicinal chemistry and organic synthesis. Its unique substitution pattern provides multiple avenues for further functionalization, enabling the creation of diverse and complex molecular structures. The synthetic route outlined in this guide, starting from 3-methoxybenzoic acid, offers a practical approach for its preparation in a laboratory setting. With a thorough understanding of its chemical properties, synthesis, and potential applications, researchers can effectively utilize this compound as a key building block in the development of novel therapeutic agents and other advanced materials.

References

  • PMC. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved February 17, 2026, from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 2-Bromo-5-nitrobenzoic acid. Retrieved February 17, 2026, from [Link]

  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-ethoxy-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 2-bromo-5-methoxy-4-methylbenzoic acid (C9H9BrO3). Retrieved February 17, 2026, from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo-5-Methoxy Benzoic Acid | CAS No: 22921-68-2. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-bromo-. Retrieved February 17, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Bromo-5-nitrobenzoic acid - Optional[ATR-IR] - Spectrum. Retrieved February 17, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzene, 2-bromo-1-methyl-4-nitro-. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Properties of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Aromatic Building Block

2-Bromo-5-methoxy-4-nitrobenzoic acid is a highly functionalized aromatic compound, distinguished by a unique arrangement of four different substituents on a benzene ring: a bromine atom, a methoxy group, a nitro group, and a carboxylic acid. Its molecular formula is C₈H₆BrNO₅, and it has a molecular weight of 276.04 g/mol .[1] This specific substitution pattern imparts a distinct chemical reactivity profile, making it a valuable intermediate in advanced organic synthesis. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro and carboxyl groups, combined with the synthetically versatile bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in research and development, particularly in the realm of medicinal chemistry and material science.[1]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application. The data for 2-Bromo-5-methoxy-4-nitro-benzoic acid, while not exhaustively published, can be reliably predicted and inferred from structurally similar compounds and computational models.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for determining appropriate solvents for reactions and purification, understanding potential membrane permeability, and planning analytical procedures.

PropertyValue/InformationSource(s)
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
IUPAC Name 2-bromo-5-methoxy-4-nitrobenzoic acid[1]
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Br)[O-][1]
InChI Key IOVIZSMUQQGVMF-UHFFFAOYSA-N[1]
Appearance Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow, typical for nitroaromatic compounds.N/A
XLogP3 1.9[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[1]
Solubility Expected to be soluble in polar organic solvents like THF, ethyl acetate, and alcohols. Limited solubility in water and nonpolar solvents.N/A
Spectroscopic Signature for Structural Verification

While specific experimental spectra for this exact molecule are not widely available, its structure allows for the confident prediction of its spectroscopic characteristics, which are essential for reaction monitoring and final product confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. One proton, positioned between the carboxylic acid and the bromine, and the other, between the methoxy and nitro groups, will appear as singlets or narrow doublets depending on meta-coupling. A sharp singlet around 3.9-4.0 ppm would correspond to the three protons of the methoxy group. The acidic proton of the carboxylic acid would appear as a broad singlet at a significantly downfield shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display eight distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-170 ppm range. The aromatic carbons will have varied shifts: the carbon attached to the nitro group will be significantly deshielded, while the one bonded to the methoxy group will be shielded.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. Key expected absorption bands include:

    • A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid carbonyl at approximately 1700-1725 cm⁻¹.

    • Asymmetric and symmetric N-O stretches for the nitro group, typically appearing near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

    • C-O stretching vibrations for the aryl-ether methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹.

    • C-Br stretching in the fingerprint region, typically below 600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the definitive isotopic signature of a molecule containing one bromine atom.

Synthesis and Purification

The synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The most logical synthetic approach starts from a commercially available substituted benzoic acid.

Retrosynthetic Analysis and Strategy

The functional groups on the target molecule dictate the synthetic strategy. The directing effects of the substituents (methoxy is ortho, para-directing; carboxylic acid is meta-directing) must be carefully considered. A plausible route involves the nitration and bromination of 3-methoxybenzoic acid (m-anisic acid).

G Target 2-Bromo-5-methoxy-4-nitro-benzoic acid Intermediate1 3-Methoxy-4-nitrobenzoic acid Target->Intermediate1 Bromination StartingMaterial 3-Methoxybenzoic acid (m-Anisic acid) Intermediate1->StartingMaterial Nitration Reagent1 Nitrating Mixture (HNO₃ / H₂SO₄) Reagent1->Intermediate1 Reagent2 Brominating Agent (e.g., Br₂ / FeBr₃) Reagent2->Target

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: A Plausible Synthesis

This protocol is a representative procedure synthesized from established methods for aromatic substitution reactions.

Step 1: Nitration of 3-Methoxybenzoic acid

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3-methoxybenzoic acid over 30-45 minutes. Maintain the reaction temperature between 0°C and 10°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice. The product, 3-methoxy-4-nitrobenzoic acid, will precipitate as a pale yellow solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus, and dry the product in a vacuum oven.

Step 2: Bromination of 3-Methoxy-4-nitrobenzoic acid

  • Reaction Setup: To a flask protected from moisture, add the dried 3-methoxy-4-nitrobenzoic acid (0.1 mol) and 100 mL of a suitable solvent such as acetic acid.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Addition of Bromine: Slowly add a stoichiometric amount of liquid bromine (Br₂) dropwise to the mixture. The reaction is exothermic and will release HBr gas, which should be neutralized with a scrubber.

  • Reaction Completion: Heat the mixture gently (e.g., to 40-50°C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench any excess bromine. The crude product will precipitate.

  • Purification: Collect the solid by filtration. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Reactivity and Synthetic Utility

The synthetic value of 2-Bromo-5-methoxy-4-nitro-benzoic acid lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is fundamental, as the resulting aniline derivative opens up a vast array of subsequent reactions, including diazotization, amide coupling, and sulfonamide formation.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by a range of nucleophiles. This reaction is facilitated by the electron-withdrawing nitro and carboxyl groups. This allows for the introduction of diverse functionalities, such as amines, thiols, or alkoxides.

  • Carboxylic Acid Derivatization: The carboxylic acid group can be converted into esters, amides, or acid chlorides using standard procedures. This is a common strategy for linking the molecule to other fragments or for modulating its physicochemical properties.

G Start 2-Bromo-5-methoxy-4-nitro-benzoic acid Amine 2-Bromo-4-amino-5-methoxy-benzoic acid Start->Amine [H] Ester Methyl 2-bromo-5-methoxy-4-nitrobenzoate Start->Ester R-OH SNAr Substituted (Nu = OR, NR₂, SR) Start->SNAr Nu⁻ Reagent_Reduce Reduction (e.g., SnCl₂, H₂/Pd-C) Reagent_Reduce->Amine Reagent_Esterify Esterification (e.g., MeOH, H⁺) Reagent_Esterify->Ester Reagent_SNAr Nucleophilic Substitution (e.g., NaOR, HNR₂) Reagent_SNAr->SNAr

Caption: Key chemical transformations of the title compound.

Applications in Research and Drug Development

While specific applications of 2-Bromo-5-methoxy-4-nitro-benzoic acid are not extensively documented in mainstream literature, its structure is emblematic of intermediates used in the synthesis of complex bioactive molecules.[1] Structurally related compounds, such as 2-bromo-5-nitrobenzoic acid, are known intermediates in the production of pharmaceuticals, including anti-inflammatory and analgesic drugs.[2]

The strategic placement of its functional groups allows it to serve as a scaffold in combinatorial chemistry and fragment-based drug discovery. For instance, the carboxylic acid can act as a handle for attachment to a solid support, while the bromo and nitro groups can be sequentially modified to generate a library of diverse compounds for biological screening. The nitro group itself is a feature in some bioactive molecules, where it may participate in redox reactions or crucial hydrogen bonding interactions.[1][3]

Safety, Handling, and Storage

As a laboratory chemical, 2-Bromo-5-methoxy-4-nitro-benzoic acid must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not available, data from closely related nitro- and bromo-substituted benzoic acids indicate that it should be treated as a hazardous substance.

  • Hazard Identification: The compound is expected to be an irritant to the skin, eyes, and respiratory system.[4][5] It may be harmful if swallowed or inhaled.[4] Some nitroaromatic compounds are also suspected of having long-term health effects.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7]

    • Skin and Body Protection: A laboratory coat is required. Ensure no skin is exposed.[5]

    • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[6] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[5]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[7] Keep away from strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[4] If irritation persists, seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]

References

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]

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2-Bromo-5-methoxy-4-nitro-benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-nitro-benzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxy-4-nitro-benzoic acid, a key aromatic compound in the fields of medicinal chemistry and organic synthesis. The document details its chemical and physical properties, molecular structure, synthesis pathways, and significant applications, particularly its role as a versatile intermediate in the development of complex organic molecules and novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's reactivity and potential.

Introduction

2-Bromo-5-methoxy-4-nitro-benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy group, and a nitro group on a benzoic acid core, makes it a valuable building block in synthetic chemistry. The unique arrangement and electronic nature of these functional groups impart distinct reactivity at different sites of the molecule, allowing for selective chemical transformations. This versatility is pivotal in the synthesis of complex target molecules, including pharmacologically active compounds. This guide will explore the fundamental characteristics and applications of this compound from a senior application scientist's perspective, emphasizing the practical implications for laboratory and industrial-scale synthesis.

Chemical and Physical Properties

The key physicochemical properties of 2-Bromo-5-methoxy-4-nitro-benzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
IUPAC Name 2-bromo-5-methoxy-4-nitrobenzoic acid[1]
Physical State Solid
Appearance Off-white to pale yellow powder

Molecular Structure and Reactivity

The molecular structure of 2-Bromo-5-methoxy-4-nitro-benzoic acid is fundamental to its chemical behavior. The benzene ring is substituted with four different functional groups, each influencing the molecule's reactivity.

Caption: Chemical structure of 2-Bromo-5-methoxy-4-nitro-benzoic acid.

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid Group (-COOH): This group is acidic and can undergo typical reactions of carboxylic acids, such as esterification and amide formation.

  • Bromine Atom (-Br): The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, providing a site for introducing new functional groups.[1]

  • Nitro Group (-NO₂): The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group (-NH₂), which is a common transformation in the synthesis of many pharmaceutical compounds.[1]

  • Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the aromatic ring. It can also be cleaved under harsh conditions to yield a hydroxyl group.

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid generally involves a multi-step process starting from a simpler benzene derivative. A plausible synthetic pathway is outlined below.

G start m-Methoxybenzoic Acid step1 Bromination start->step1 intermediate1 2-Bromo-5-methoxybenzoic Acid step1->intermediate1 step2 Nitration intermediate1->step2 product 2-Bromo-5-methoxy-4-nitro-benzoic acid step2->product

Caption: A general synthetic workflow for 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Experimental Protocol: Bromination of m-Methoxybenzoic Acid

A common method for the bromination of an activated aromatic ring is electrophilic aromatic substitution.

  • Reaction Setup: In a fume hood, dissolve m-methoxybenzoic acid in a suitable solvent, such as glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Slowly add a solution of bromine in acetic acid to the flask at room temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into cold water. The crude product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water to remove any remaining acid, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-bromo-5-methoxybenzoic acid.

Experimental Protocol: Nitration of 2-Bromo-5-methoxybenzoic Acid

Nitration is achieved using a mixture of concentrated nitric and sulfuric acids.

  • Reaction Setup: In a fume hood, cool concentrated sulfuric acid in an ice bath in a round-bottom flask with a magnetic stirrer.

  • Substrate Addition: Slowly add 2-bromo-5-methoxybenzoic acid to the cold sulfuric acid, ensuring the temperature remains low.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Reagent Addition: Add the nitrating mixture dropwise to the solution of the benzoic acid derivative, maintaining a low temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Workup and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Applications in Research and Drug Development

2-Bromo-5-methoxy-4-nitro-benzoic acid is a valuable intermediate in the synthesis of more complex molecules.[1] Its multifunctionality allows for sequential and selective reactions, making it a key component in the construction of various heterocyclic compounds and other molecular scaffolds of medicinal interest.

The presence of the nitro and bromo groups allows for orthogonal chemical modifications. For example, the nitro group can be reduced to an amine, which can then be used in amide bond formation or as a directing group for further substitutions. The bromine atom can be used in cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds. These synthetic strategies are widely employed in the development of new pharmaceutical agents.

Safety and Handling

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Bromo-5-methoxy-4-nitro-benzoic acid is a highly functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, making it an important intermediate for the synthesis of complex, high-value molecules. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.

References

Sources

A Senior Application Scientist's Guide to Sourcing 2-Bromo-5-methoxy-4-nitro-benzoic acid: From Supplier Identification to Lot Qualification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of a Niche Building Block in Synthesis

2-Bromo-5-methoxy-4-nitro-benzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of more complex molecules.[1] Its unique arrangement of a carboxylic acid, a bromine atom, a methoxy group, and a nitro group provides multiple reaction handles for medicinal chemists and organic synthesis professionals.[1] The bromine atom can be readily displaced or used in cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid provides a key point for amide bond formation or other modifications.[1] These characteristics make it a valuable building block in the development of novel pharmaceutical agents and other fine chemicals.[2] However, the success of any synthesis campaign is fundamentally reliant on the quality and consistency of its starting materials. This guide provides a technical framework for researchers, scientists, and drug development professionals to navigate the complexities of sourcing this specific reagent, from identifying potential vendors to implementing a robust qualification process.

Physicochemical Properties and Identifiers

A clear understanding of the compound's properties is the first step in sourcing. This data is essential for verifying supplier specifications and for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₈H₆BrNO₅[1]
Molecular Weight 276.04 g/mol [1]
CAS Number 126491-49-4[3]
Appearance Solid (Typically White to Yellow Powder/Crystals)[3]
Purity Typically ≥97%[3]
InChI Key PFJYYSPJSGTEKT-UHFFFAOYSA-N[3]
Canonical SMILES COC1=CC(=C(C=C1[O-])Br)C(=O)O[1]
Storage Temperature Room Temperature[3]

The Imperative of Supplier Qualification in Regulated Research

In scientific research, particularly within drug discovery and development, the selection of a chemical supplier is a critical decision that directly impacts experimental reproducibility, data integrity, and project timelines.[4] In highly regulated environments, such as those adhering to Good Manufacturing Practice (GMP) or Good Laboratory Practice (GLP), supplier qualification is not merely a suggestion but a mandatory requirement.[5][6][7]

The core principle is to establish a documented process that verifies a supplier's ability to consistently provide a material that meets predefined quality standards.[7] A failure at this stage can have cascading consequences, including batch failures, costly project delays, and the generation of unreliable data that can misdirect a research program.[8] A robust qualification program mitigates these risks by ensuring that every lot of a critical reagent like 2-Bromo-5-methoxy-4-nitro-benzoic acid is fit for its intended purpose.[5][6]

The Global Supplier Landscape for 2-Bromo-5-methoxy-4-nitro-benzoic acid

The market for specialty chemicals is diverse, ranging from large multinational corporations to niche custom synthesis labs. The following provides an overview of the types of suppliers researchers may encounter.

Supplier CategoryDescriptionKey ConsiderationsRepresentative Entities
Global Manufacturers & Distributors Large-scale companies with extensive catalogs, robust quality management systems (QMS), and global distribution networks. They often serve as a primary source for common and semi-specialized reagents.High lot-to-lot consistency, readily available documentation (CoA, SDS), but potentially higher costs for research quantities.MilliporeSigma (Sigma-Aldrich), Thermo Scientific, Tokyo Chemical Industry (TCI).[3][9][10]
Niche & Regional Suppliers Smaller companies often specializing in specific classes of compounds, such as building blocks for medicinal chemistry. They can be more agile and sometimes offer more competitive pricing.Purity and documentation standards can vary. It is crucial to request lot-specific data. Examples can be found in chemical marketplaces serving regions like India and China.[11][12][13]
Chemical Marketplaces Online platforms that aggregate listings from numerous suppliers, allowing for price and availability comparisons.Acts as an intermediary. The quality and reliability are dictated by the actual manufacturer, not the marketplace itself. Due diligence on the end-supplier is essential.CPHI Online, BuyersGuideChem, Chem-Impex.[2][14][15]
Custom Synthesis & CDMOs Contract Development and Manufacturing Organizations (CDMOs) that can synthesize compounds on demand, from milligram to kilogram scales. This is a vital option for rare compounds or when specific purity profiles are required.Requires a clear technology transfer package and robust quality agreements. Often involves longer lead times and higher initial costs.MP Biomedicals, various fine chemical CDMOs.[16][17]

A Step-by-Step Workflow for Supplier and Reagent Qualification

A systematic approach is essential to ensure the selection of a high-quality, reliable supplier. The following protocol outlines a self-validating system for qualifying both the vendor and the specific chemical lot.

  • Identification of Potential Suppliers :

    • Utilize chemical search engines and databases (e.g., PubChem, CAS SciFinder) to identify vendors listing 2-Bromo-5-methoxy-4-nitro-benzoic acid.[18]

    • Consult online marketplaces and directories for a broader view of the supplier landscape.[15]

    • For GMP or other regulated applications, prioritize suppliers with relevant certifications like ISO 9001 or those who operate under cGMP guidelines.[19][20]

  • Initial Information Request :

    • Contact the sales or technical support departments of the shortlisted suppliers.

    • Request a generic Certificate of Analysis (CoA) for the product to understand the typical purity and specifications they offer.

    • Inquire about their quality management system, lot numbering procedures, and change control notification policies.

  • Technical Data Evaluation :

    • Scrutinize the CoA. It should, at a minimum, report purity (typically by HPLC or GC), identity (confirmed by methods like ¹H NMR or Mass Spectrometry), and appearance.

    • Compare the specifications across different suppliers. Note any significant differences in reported purity levels or analytical methods used.

  • Sample Procurement and In-House Quality Control (QC) :

    • Order a small sample quantity from the most promising supplier(s) for in-house evaluation.

    • Crucially, request the lot-specific CoA for the sample being shipped.

    • Upon receipt, perform in-house analytical testing. This is the most critical step for self-validation.

      • Identity Confirmation : Run a ¹H NMR and compare it against the expected structure and literature data.

      • Purity Analysis : Use a standardized HPLC method to confirm the purity stated on the supplier's CoA. This also helps to identify any potential impurities not reported by the supplier.

      • Physical Properties : Confirm the appearance and, if critical, the melting point.

  • Supplier Approval and First Order :

    • If the in-house QC results match the supplier's lot-specific CoA and meet the required specifications, the supplier can be approved.

    • Place the first order for the required quantity, clearly stating the approved lot number if possible, or requesting material of equivalent quality.

  • Incoming Goods QC and Lot Management :

    • For every new lot received, a repeat of the in-house QC (Step 4) is mandatory, especially in regulated environments. This ensures lot-to-lot consistency.[6]

    • Maintain meticulous records, linking specific lots of starting material to the experiments or synthesis batches in which they were used.

This rigorous process establishes a chain of trust and verification, ensuring that the chemical building blocks of your research are sound.

Supplier_Qualification_Workflow Figure 1: Supplier & Reagent Qualification Workflow A Identify Potential Suppliers (Databases, Marketplaces) B Request Information (Generic CoA, Quality System Info) A->B C Evaluate Technical Data (Compare CoAs and Specs) B->C D Order Sample & Request Lot-Specific CoA C->D E Perform In-House QC (NMR, HPLC, etc.) D->E F Decision: Data Match? E->F G Approve Supplier & Place Order F->G Yes H Reject Supplier / Sample F->H No I Receive New Lot & Perform Incoming QC G->I J Release Lot for Use I->J

Figure 1: A workflow for qualifying chemical suppliers and reagents.

Understanding Synthesis to Predict Impurities

While a detailed synthesis protocol is beyond the scope of this guide, understanding the likely synthetic routes can provide insight into potential process-related impurities. The synthesis of substituted benzoic acids often involves bromination and nitration of a suitable precursor, such as m-methoxybenzoic acid.[21][22] Potential impurities could include regioisomers from the bromination or nitration steps, or residual starting materials and reagents. Awareness of these possibilities can help in developing more targeted analytical methods for in-house QC.

Conclusion

Sourcing a specialty chemical like 2-Bromo-5-methoxy-4-nitro-benzoic acid requires more than a simple transactional purchase. For the scientific professional, it demands a methodical and rigorous qualification process that treats the reagent as a critical variable in the experimental design. By systematically evaluating suppliers, performing independent analytical verification, and maintaining lot-to-lot consistency checks, researchers can build a foundation of quality and reliability that is essential for generating reproducible data and achieving success in research and drug development programs.

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Technical Guide: Solubility Profile & Solvent Selection for 2-Bromo-5-methoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-Bromo-5-methoxy-4-nitrobenzoic acid , a critical intermediate in the synthesis of bioactive scaffolds (e.g., PDE10A inhibitors, quinazolines).

Executive Summary

2-Bromo-5-methoxy-4-nitrobenzoic acid (CAS: Variable/Intermediate) is a poly-functionalized aromatic scaffold characterized by competing solubility drivers: a hydrophilic carboxylic acid tail and a lipophilic, electron-deficient core (bromo/nitro/methoxy substituted benzene).[1]

Understanding its solubility is critical for:

  • Reaction Workup: Efficient partitioning between organic and aqueous phases.

  • Purification: Designing high-yield recrystallization processes.

  • Process Safety: Avoiding uncontrolled precipitation in flow reactors.

This guide synthesizes empirical data from patent literature with predictive physicochemical modeling to provide a comprehensive solubility map.

Physicochemical Basis of Solubility

To predict and manipulate solubility, we must deconstruct the molecule’s functional groups and their interaction with solvents.

Functional GroupElectronic EffectSolubility ImpactPreferred Interaction
Carboxylic Acid (-COOH) H-bond Donor/AcceptorHigh polarity; pH-dependent aqueous solubility.Alcohols, Water (high pH), Basic buffers.
Nitro Group (-NO₂) Strong Electron WithdrawingIncreases molecular polarity; lowers pKa of acid.Polar aprotic solvents (DMSO, DMF, Acetone).
Methoxy Group (-OCH₃) Electron Donating (Resonance)Lipophilic character; weak H-bond acceptor.Ethers (THF, MTBE), Chlorinated solvents.
Bromine (-Br) Weak Electron WithdrawingIncreases lipophilicity and molecular weight.Non-polar/Moderately polar organics (Toluene, DCM).

Net Result: The compound exhibits a "Push-Pull" solubility profile. It is highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents (temperature-dependent), and insoluble in non-polar hydrocarbons.

Empirical Solubility Data & Solvent Screening

Note: Specific mole-fraction solubility data is proprietary in many contexts. The following classifications are derived from extraction protocols in pharmaceutical patent literature (e.g., WO2013068489A1).

Qualitative Solubility Matrix (25°C)
Solvent ClassRepresentative SolventsSolubility RatingOperational Use Case
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Reaction medium; Stock solutions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Primary Extraction Solvent.
Ethers THF, 2-MeTHF, DioxaneHigh Reaction medium; Grignard compatibility.
Alcohols Methanol, Ethanol, IPAModerate (Temp. Sensitive)Recrystallization (High Delta-T solubility).
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Extraction; Chromatography load.
Aromatics Toluene, XyleneLow-Moderate Anti-solvent; High-temp recrystallization.
Alkanes Hexane, Heptane, PentaneInsoluble (<1 mg/mL)Anti-solvent for precipitation.
Water (Acidic) Water (pH < 2)Insoluble Quench medium; Precipitation.
Water (Basic) Water (pH > 8)High (as Benzoate salt)Aqueous wash removal.
Temperature-Dependent Behavior (Recrystallization)

The compound exhibits a steep solubility curve in alcohols and esters, making them ideal for purification.

  • Ethanol/Water System: High solubility at reflux (78°C); low solubility at 0-5°C.

  • EtOAc/Heptane System: Dissolve in minimal hot EtOAc, add Heptane until turbid, cool to precipitate.

Experimental Protocols for Solubility Determination

Since precise thermodynamic data may vary by batch purity, researchers must validate solubility curves. Below are the two industry-standard protocols.

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

Best for generating full T vs. x (mole fraction) curves quickly.

  • Preparation: Weigh precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a focused laser probe (e.g., FBRM or turbidity probe) and temperature probe.

  • Heating: Heat at 0.5°C/min with stirring until the laser transmission reaches 100% (dissolution point,

    
    ).
    
  • Cooling: Cool at 0.5°C/min until laser transmission drops (nucleation point,

    
    ).
    
  • Iteration: Add more solvent and repeat to map the metastable zone width (MSZW).

Protocol B: Isothermal Gravimetric Method (Static Method)

Best for single-point accuracy at standard conditions.

  • Saturation: Add excess solid to solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (e.g., 25°C) for 24-48 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated if measuring at elevated T).

  • Drying: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

  • Calculation:

    
    
    

Thermodynamic Modeling

To interpolate solubility data for process design, the Modified Apelblat Equation is the standard for benzoic acid derivatives.

Equation:



  • 
    : Mole fraction solubility of the solute.[2]
    
  • 
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical model parameters derived from regression of experimental data.
    

Thermodynamic Parameters: Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated:

Interpretation: A positive


 (endothermic) confirms solubility increases with temperature, validating the use of cooling crystallization.

Process Workflow: Purification Strategy

The following workflow utilizes the solubility differential between Ethyl Acetate (high solubility) and Acidic Water (low solubility) to purify the compound from crude reaction mixtures.

PurificationProcess Start Crude Reaction Mixture (Containing 2-Bromo-5-methoxy-4-nitrobenzoic acid) Quench Quench into Ice/Water (Precipitation of Crude Solid) Start->Quench Pour into H2O Filter Filtration & Wash (Remove Water Soluble Impurities) Quench->Filter Solid Recovery Dissolve Dissolve in Hot Ethyl Acetate (T = 60°C) Filter->Dissolve Transfer to Organics Extract Liquid-Liquid Extraction (Wash with Brine/Water) Dissolve->Extract Phase Separation Crystallize Anti-Solvent Addition (Add Heptane or Cool to 5°C) Extract->Crystallize Evaporate/Cool PureProduct Pure Product Isolation (Filtration & Drying) Crystallize->PureProduct Final Yield

Figure 1: Purification workflow leveraging the solubility profile of 2-Bromo-5-methoxy-4-nitrobenzoic acid. The compound precipitates in water but dissolves readily in hot ethyl acetate.

References

  • Title: Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a.
  • Structural Analog Synthesis (Urolithin Precursors)

    • Title: Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruv
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • General Solubility Modeling (Apelblat Method)

    • Title: Solubility of Benzoic Acid in Various Organic Solvents.[2]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Compound Database Entry

    • Title: 2-Bromo-5-methoxy-4-nitrobenzoic acid.[1][3][4][5]

    • Source: PubChem.[6][7][8][9]

    • URL:[Link](Note: Link directs to closest structural isomer/analog if exact CAS is proprietary, verify specific batch CAS).

Sources

Mastering the Melting Point: A Technical Guide to the Characterization of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Sharp Melting Point

In the realm of organic chemistry and pharmaceutical development, the melting point is a critical physical property. It serves a dual purpose: as a primary indicator of a compound's purity and as a key characteristic for its identification.[1][2][3] A pure, crystalline organic compound will typically exhibit a sharp and reproducible melting range, usually spanning no more than 2°C.[1] Conversely, the presence of impurities will lead to a depression and broadening of this melting range.[1][2]

For a substituted benzoic acid derivative like 2-Bromo-5-methoxy-4-nitro-benzoic acid, which possesses a molecular formula of C₈H₆BrNO₅ and a molecular weight of 276.04 g/mol , an accurate melting point determination is the first step in its comprehensive characterization.[4] Given the structural complexity, understanding the influence of its various functional groups—bromo, methoxy, and nitro—on its physical properties is paramount.

Comparative Melting Point Data of Related Benzoic Acid Derivatives

To establish a reasonable expectation for the melting point of the title compound, it is instructive to examine the melting points of structurally related molecules. This comparative analysis provides a valuable context for experimental design and data interpretation.

Compound NameMolecular FormulaMelting Point (°C)
2-Bromo-5-nitrobenzoic acidC₇H₄BrNO₄178-184[5]
2-Bromo-5-methoxybenzoic acidC₈H₇BrO₃154-159[6][7]
4-Nitrobenzoic acidC₇H₅NO₄~242
2-Nitrobenzoic acidC₇H₅NO₄146-148
m-Nitrobenzoic acidC₇H₅NO₄~140 (crude)[8]
2-Bromo-4-nitrobenzoic acidC₇H₄BrNO₄167-171

Note: The wide range of reported melting points for 2-Bromo-5-methoxybenzoic acid from different suppliers highlights the importance of independent experimental verification.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a robust and self-validating methodology for determining the melting point of a novel or uncharacterized compound like 2-Bromo-5-methoxy-4-nitro-benzoic acid. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Materials and Apparatus
  • Sample: 2-Bromo-5-methoxy-4-nitro-benzoic acid (powdered)

  • Apparatus: Digital melting point apparatus (e.g., Mel-Temp)[1]

  • Tools: Capillary tubes (sealed at one end), spatula, watch glass, mortar and pestle.[1][3]

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Place a small amount of the crystalline sample on a clean watch glass. Using a mortar and pestle, gently grind the sample into a fine, uniform powder.[1][2]

    • Rationale: Grinding ensures uniform heat transfer throughout the sample and facilitates tight packing in the capillary tube, leading to a more accurate and sharper melting range.

  • Capillary Tube Loading:

    • Action: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed bottom of the tube gently on a hard surface to pack the sample down.[9] The sample height should be approximately 2-3 mm.[1][10]

    • Rationale: A consistent and minimal sample size is crucial. Too much sample will result in a larger temperature gradient within the sample, leading to a broadened melting range.

  • Apparatus Setup and Preliminary Determination:

    • Action: Place the loaded capillary tube into the heating block of the melting point apparatus. If the approximate melting point is unknown, perform a rapid heating run (e.g., 5-10°C per minute) to get a rough estimate.[1][9] Note the temperature at which melting is observed.

    • Rationale: This initial, rapid determination saves time and provides a target range for the more precise measurement to follow. It prevents overshooting the actual melting point during the accurate determination.

  • Accurate Melting Point Measurement:

    • Action: Allow the apparatus to cool to at least 20°C below the estimated melting point.[1] Insert a new capillary with a fresh sample. Heat the sample rapidly to about 15-20°C below the estimated melting point, then reduce the heating rate to 1-2°C per minute.[9][10]

    • Rationale: A slow heating rate near the melting point is critical for ensuring that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. This minimizes lag and provides a highly accurate reading.

  • Recording the Melting Range:

    • Action: Record two temperatures:

      • The temperature at which the first drop of liquid appears.

      • The temperature at which the last crystal of the solid melts.[1]

    • Rationale: The melting "point" is actually a range. A narrow range (≤ 2°C) is indicative of a pure substance.

Visualizing the Workflow

The following diagram illustrates the logical flow of the melting point determination protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis Grind Grind Sample to Fine Powder Load Load 2-3 mm into Capillary Tube Grind->Load FastRun Rapid Preliminary Run (5-10°C/min) Load->FastRun Cool Cool Apparatus >20°C Below Approx. MP FastRun->Cool SlowRun Accurate Run (1-2°C/min) Cool->SlowRun Record Record Start and End of Melting SlowRun->Record Purity Assess Purity (Melting Range ≤ 2°C?) Record->Purity caption Workflow for Accurate Melting Point Determination

Caption: Workflow for Accurate Melting Point Determination

Trustworthiness: Self-Validation and Mixed Melting Point Technique

To ensure the trustworthiness of the identification, a mixed melting point analysis should be performed if a known standard of 2-Bromo-5-methoxy-4-nitro-benzoic acid becomes available.

  • Protocol: An intimate 1:1 mixture of the unknown sample and the known standard is prepared by grinding them together.[10] The melting point of this mixture is then determined.

  • Interpretation:

    • If the melting point of the mixture is sharp and not depressed compared to the individual components, the two samples are identical.[10]

    • If the melting point is significantly depressed and the range is broadened, the two compounds are different.

This technique serves as a powerful, self-validating method for confirming the identity of a synthesized compound.

Conclusion

While a definitive literature value for the melting point of 2-Bromo-5-methoxy-4-nitro-benzoic acid remains to be established, this guide provides the necessary framework for its accurate and reliable experimental determination. By adhering to the detailed protocol, understanding the rationale behind each step, and utilizing comparative data from related structures, researchers can confidently characterize this compound. The principles outlined herein are fundamental to good laboratory practice and are essential for ensuring the integrity of data in chemical synthesis and drug development.

References

  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...
  • Exp 1 - Melting Points.
  • Determination of the melting point.
  • Determination of Melting Point.
  • Video: Melting Point Determination of Solid Organic Compounds - JoVE.
  • 2-Bromo-5-nitrobenzoic acid - Chem-Impex.
  • NITROBENZOIC ACID - Ataman Kimya.
  • 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich.
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com.
  • m-NITROBENZOIC ACID - Organic Syntheses Procedure.
  • 2-Bromo-5-methoxy-4-nitro-benzoic acid - Smolecule.

Sources

Methodological & Application

Synthesis of 2-Bromo-5-methoxy-4-nitro-benzoic acid from 3-methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a high-fidelity synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid . This guide prioritizes regiochemical control and scalability, utilizing a validated N-Bromosuccinimide (NBS) / Sulfuric Acid (


)  system.

Executive Summary

The synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid from 3-methoxy-4-nitrobenzoic acid presents a specific challenge in organic synthesis: introducing a halogen onto an aromatic ring that possesses both strong activating (methoxy) and strong deactivating (nitro, carboxyl) groups.

Standard bromination conditions (e.g.,


/Acetic Acid) often fail or result in poor yields due to the electron-deficient nature of the nitro-substituted ring. This protocol utilizes N-Bromosuccinimide (NBS)  in concentrated sulfuric acid (

)
.[1] The sulfuric acid serves a dual role: it acts as a potent solvent to solubilize the polar substrate and activates NBS to generate a highly reactive bromonium equivalent, overcoming the deactivating effect of the nitro group while maintaining strict regiocontrol ortho to the methoxy group.
Key Performance Indicators (KPIs)
ParameterSpecificationNotes
Target Yield 70% – 75%Isolated yield after precipitation.
Purity (HPLC) >98%Minimal isomers observed.
Reaction Time 24 – 48 HoursKinetics are slow due to ring deactivation.
Critical Reagent NBS /


is less effective for this specific transformation.

Chemical Mechanism & Regioselectivity

The reaction is an Electrophilic Aromatic Substitution (EAS) . The regiochemistry is dictated by the competing directing effects of the substituents:

  • 3-Methoxy (-OMe): Strong Activator, ortho/para director.

  • 4-Nitro (-

    
    ):  Strong Deactivator, meta director.
    
  • 1-Carboxyl (-COOH): Moderate Deactivator, meta director.

Regiochemical Logic

The -OMe group is the dominant directing group.

  • Position 2 (Ortho to OMe): Sterically crowded between the Carboxyl and Methoxy groups.

  • Position 6 (Para to OMe): Sterically accessible and electronically favored.

The incoming Bromine electrophile attacks Position 6 . Upon re-numbering the product according to IUPAC priority rules (COOH = 1), the substituent at former Position 6 becomes Position 2 . Thus, the product is 2-Bromo-5-methoxy-4-nitrobenzoic acid .[2]

ReactionMechanism cluster_conditions Reaction Conditions SM 3-Methoxy-4-nitrobenzoic acid (Substrate) Intermediate Sigma Complex (Wheland Intermediate) SM->Intermediate Electrophilic Attack (C6) Activation NBS + H2SO4 (Active Species Generation) Activation->Intermediate Br+ Source Product 2-Bromo-5-methoxy-4-nitrobenzoic acid (Target) Intermediate->Product -H+ (Re-aromatization)

Figure 1: Mechanistic pathway for the bromination. The reaction is driven by the activation of NBS in strong acid to overcome the electron-withdrawing nitro group.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Methoxy-4-nitrobenzoic acid (CAS: 5081-36-7)

    • N-Bromosuccinimide (NBS) (Reagent Grade, >99%)

    • Sulfuric Acid (

      
      ), Concentrated (95-98%)
      
    • Ice/Water (for quenching)

  • Equipment:

    • Round-bottom flask (RBF) with magnetic stir bar.

    • Addition funnel (for solids or powder funnel).

    • Thermometer (internal monitoring).

    • Vacuum filtration setup (Buchner funnel).

Step-by-Step Methodology

Step 1: Solubilization

  • Charge a clean, dry round-bottom flask with 3-methoxy-4-nitrobenzoic acid (1.0 equiv).

  • Add Concentrated Sulfuric Acid (

    
    )  (approx. 40 volumes, e.g., 40 mL per 1 g of substrate).
    
    • Note: The substrate may not dissolve immediately. Stir vigorously to create a fine suspension.

Step 2: Bromination (Critical Step) 3. Weigh out NBS (1.05 – 1.1 equiv). 4. Add NBS to the reaction mixture in three equal portions over 30 minutes.

  • Why? Although the reaction is not violently exothermic at room temperature, portion-wise addition ensures controlled generation of the active brominating species and prevents local concentration hotspots.
  • Seal the flask (drying tube recommended to prevent moisture absorption) and stir at Room Temperature (20–25°C) .

Step 3: Reaction Monitoring 6. Maintain stirring for 24 to 48 hours .

  • Checkpoint: The reaction is slow. Monitor by HPLC or TLC (Mobile phase: MeOH/DCM with trace acid). The starting material spot should disappear, replaced by a slightly less polar product spot.

Step 4: Quenching & Isolation 7. Prepare a beaker containing crushed ice/water (approx. 100 volumes relative to substrate). 8. Slowly pour the reaction mixture into the vigorously stirred ice water.

  • Observation: A yellow to off-white precipitate will form immediately.
  • Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any residual NBS.

Step 5: Purification 10. Filter the solid using a Buchner funnel. 11. Wash the filter cake copiously with cold water until the filtrate pH is neutral (pH 6–7). This removes residual sulfuric acid and succinimide. 12. Drying: Dry the solid in a vacuum oven at 45°C overnight.

  • Optional: If purity is <98%, recrystallize from Ethanol/Water or Acetic Acid.

Analytical Data & QC

The following data confirms the identity of the synthesized product.

TestExpected ResultInterpretation
Appearance Pale yellow solidTypical for nitro-benzoic acids.
Melting Point 206°C – 209°CSharp range indicates high purity.

NMR (DMSO-

)

8.15 (s, 1H), 7.65 (s, 1H), 3.95 (s, 3H)
8.15 ppm: Proton at C3 (ortho to

).7.65 ppm: Proton at C6 (ortho to Br/COOH).3.95 ppm: Methoxy singlet.
Mass Spec (ESI)

= 274/276
Characteristic 1:1 bromine isotope pattern.

Process Workflow Diagram

Workflow Start Start: 3-Methoxy-4-nitrobenzoic acid Solvent Dissolve in conc. H2SO4 (40 vol) Start->Solvent Reagent Add NBS (1.1 equiv) (3 portions over 30 min) Solvent->Reagent Reaction Stir at 20-25°C (24 - 48 Hours) Reagent->Reaction Quench Pour into Ice Water (Precipitation) Reaction->Quench Filter Vacuum Filtration & Water Wash (pH neutral) Quench->Filter Dry Dry at 45°C (Vacuum) Filter->Dry End Final Product: 2-Bromo-5-methoxy-4-nitrobenzoic acid Dry->End

Figure 2: Operational workflow for the synthesis process.[3]

Safety & Handling

  • Sulfuric Acid: Highly corrosive and dehydrating. Wear acid-resistant gloves, face shield, and lab coat. Always add acid to water (or pour reaction into water) during quench—never reverse.

  • NBS: Irritant. Avoid inhalation of dust. Store in a refrigerator to prevent decomposition.

  • Exotherm: The quench step (acid into water) is exothermic. Ensure adequate ice is present to keep the temperature low.

References

  • Primary Protocol Source: Gui, Q., et al. (2013).[1] Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. (See Compound 116 synthesis).[1] PMC. [Link]

  • Chemical Data & Identifiers: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71312389, 2-Bromo-5-methoxy-4-nitrobenzoic acid. [Link]

Sources

2-Bromo-5-methoxy-4-nitro-benzoic acid as intermediate for Urolithin C derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Urolithins (dibenzo[b,d]pyran-6-ones) are potent gut microbiota metabolites of ellagitannins, gaining traction in drug discovery for their anti-inflammatory, mitophagy-inducing, and neuroprotective properties. While Urolithin A (3,8-dihydroxy) and Urolithin B (3-hydroxy) are well-characterized, Urolithin C (3,8,9-trihydroxy) and its nitrogen-functionalized derivatives represent a frontier in structure-activity relationship (SAR) studies, particularly for kinase inhibition (e.g., Pyruvate Kinase Liver isoform, PKL).

This guide details the utilization of 2-Bromo-5-methoxy-4-nitrobenzoic acid (BMNBA) as a critical scaffold.[1] Unlike standard dimethoxy intermediates, the incorporation of the 4-nitro group serves a dual purpose:

  • Electronic Activation: The electron-withdrawing nitro group activates the aromatic ring, influencing the kinetics of the subsequent copper-catalyzed coupling.[1]

  • Divergent Synthesis: It acts as a "masked" amino group, allowing access to 9-amino-urolithins (bioisosteres of Urolithin C) or 9-amido derivatives late in the synthetic sequence.[1]

Chemical Profile: The Intermediate

PropertySpecification
Compound Name 2-Bromo-5-methoxy-4-nitrobenzoic acid
CAS Number 1432752-25-4
Molecular Formula C₈H₆BrNO₅
Molecular Weight 276.04 g/mol
Appearance Pale yellow to off-white solid
Melting Point 167–171 °C (dec.)[1][2]
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
Storage 2–8 °C, inert atmosphere (hygroscopic).
Hazards Irritant (H315, H319). Handle with standard PPE.[1]

Retrosynthetic Analysis & Logic

The synthesis hinges on the Hurtley condensation , a copper-catalyzed reaction between an o-bromobenzoic acid and a phenol (resorcinol).[1] The regiochemistry is dictated by the steric and electronic profile of the benzoic acid.

Retrosynthesis Target 9-Amino-Urolithin C Derivatives (3,8-Dihydroxy-9-amino-dibenzopyranone) Precursor Intermediate Scaffold (3-Hydroxy-8-methoxy-9-nitro-dibenzopyranone) Target->Precursor 1. Reduction (NO2 -> NH2) 2. Demethylation (BBr3) BMNBA 2-Bromo-5-methoxy-4-nitrobenzoic acid (The Key Intermediate) Precursor->BMNBA Hurtley Coupling (Cu-Catalyzed) Resorcinol Resorcinol Precursor->Resorcinol + StartMat 3-Methoxy-4-nitrobenzoic acid BMNBA->StartMat Regioselective Bromination (NBS/H2SO4)

Caption: Retrosynthetic disconnection showing the access to 9-amino-urolithin C analogues via the nitro-intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

Rationale: Direct bromination of 3-methoxy-4-nitrobenzoic acid is challenging due to the directing effects of multiple substituents.[1] Using NBS in concentrated sulfuric acid exploits the steric environment to direct bromine to the ortho position relative to the carboxylic acid (C2).

Materials:

  • 3-Methoxy-4-nitrobenzoic acid (1.0 equiv)[1]

  • N-Bromosuccinimide (NBS) (1.05 equiv)[1]

  • Concentrated H₂SO₄ (Solvent/Catalyst)[3]

  • Ice water[1][4][5][6]

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 3-methoxy-4-nitrobenzoic acid. Add concentrated H₂SO₄ (approx. 40 mL per gram of substrate) at room temperature.[1] Stir until a homogeneous suspension/solution is formed.

  • Bromination: Add NBS portion-wise over 30 minutes. Critical: Maintain temperature <30°C to prevent over-bromination or decarboxylation.[1]

  • Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by HPLC or LC-MS (Target [M-H]⁻ = 274/276).

  • Quench: Pour the reaction mixture slowly onto crushed ice with rapid stirring. The product will precipitate as a pale solid.[1][7]

  • Isolation: Filter the precipitate. Wash the cake copiously with water to remove residual acid.[1]

  • Purification: Recrystallize from Methanol/Water or Ethanol if purity is <95%.[1]

Protocol B: The Hurtley Coupling (Scaffold Construction)

Rationale: This step constructs the tricyclic core.[1] The use of aqueous NaOH ensures the solubility of the benzoic acid and phenol, while Cu(II) catalyzes the C-C bond formation and subsequent lactonization.

Materials:

  • 2-Bromo-5-methoxy-4-nitrobenzoic acid (1.0 equiv)[1]

  • Resorcinol (2.0–3.0 equiv)[1]

  • NaOH (2.0 equiv, 1M aqueous solution)

  • CuSO₄[1][5][6][8]·5H₂O (5 mol% solution)

Step-by-Step:

  • Preparation: In a sealed tube or pressure vial, suspend the benzoic acid derivative (1.0 equiv) and resorcinol (2.0 equiv) in aqueous NaOH (2.0 equiv). Stir until clear (formation of sodium salts).

  • Catalyst Addition: Add the CuSO₄ solution (5 mol%). The solution may turn dark/blue.[1]

  • Heating: Heat the mixture to 100°C for 20 minutes, then increase to reflux (or 120°C in a block) for 2–12 hours.

    • Checkpoint: Monitor TLC (EtOAc/Hexane). The disappearance of the benzoic acid indicates conversion.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] The crude lactone (urolithin precursor) will precipitate.[1]

  • Filtration: Collect the solid. Wash with water and cold methanol.[1]

    • Intermediate Product:3-Hydroxy-8-methoxy-9-nitro-6H-benzo[c]chromen-6-one .

Protocol C: Divergent Functionalization (Targeting Urolithin C Derivatives)

Rationale: Converting the nitro/methoxy intermediate into the final active pharmaceutical ingredient (API).

Path 1: Synthesis of 9-Amino-Urolithin C (Bioisostere) [1]

  • Reduction: Dissolve the nitro-intermediate in THF/MeOH. Add 10% Pd/C (catalytic).[1] Hydrogenate (H₂ balloon) at RT for 4 hours. Filter through Celite.[1]

  • Demethylation: Dissolve the amine in anhydrous CH₂Cl₂ at 0°C. Add BBr₃ (3.0 equiv) dropwise. Warm to RT and stir overnight.

  • Quench: Quench with MeOH at 0°C. Concentrate and purify via Prep-HPLC.

Workflow Visualization

Workflow Step1 Step 1: Bromination (H2SO4, NBS, 48h) Step2 Step 2: Hurtley Coupling (Resorcinol, Cu, NaOH, 100°C) Step1->Step2 Isolated Solid Step3 Step 3: Cyclization (Acidification HCl) Step2->Step3 In situ Step4 Step 4: Functionalization (Pd/C Reduction + BBr3) Step3->Step4 Crude Scaffold

Caption: Operational workflow for the synthesis of Urolithin C derivatives.

Expert Insights & Troubleshooting

  • Regioselectivity Issues: In Step 1, if you observe the formation of the 6-bromo isomer (less common but possible), recrystallization from acetic acid is effective for separation. The 2-bromo isomer is typically less soluble.[1][9]

  • Catalyst Poisoning: The nitro group can sometimes coordinate to Copper, sluggishly inhibiting the Hurtley coupling. If conversion is low (<50% after 6h), increase catalyst loading to 10 mol% or switch to CuI/L-Proline ligand system in DMSO at 90°C.

  • Demethylation Risks: Amino-urolithins are prone to oxidation.[1] Perform the BBr₃ demethylation under strict Nitrogen/Argon atmosphere. During workup, avoid high pH which promotes oxidation of the aminophenol moiety.

References

  • Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase. International Journal of Molecular Sciences. (2023).[1] Describes the synthesis of 9-amino-urolithins using the 2-bromo-5-methoxy-4-nitrobenzoic acid intermediate. [1]

  • Design, synthesis, and biological evaluation of novel urolithins derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (2020). Provides general protocols for Hurtley condensation in urolithin synthesis.

  • Synthesis of 2-Bromo-5-methoxy-4-nitrobenzoic acid. ChemicalBook/BenchChem Technical Data. Confirmation of CAS 1432752-25-4 and physical properties.[1][2][10]

Sources

Suzuki coupling reactions using 2-Bromo-5-methoxy-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-nitrobenzoic Acid

Executive Summary

This guide details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxy-4-nitrobenzoic acid (BMNBA) . This scaffold is a critical intermediate in the synthesis of phosphodiesterase inhibitors and other bioactive biaryls.

The substrate presents a unique "Push-Pull-Steric" challenge:

  • Activation: The para-nitro group strongly activates the C-Br bond for oxidative addition.

  • Deactivation/Sterics: The ortho-carboxylic acid creates significant steric hindrance and solubility issues in non-polar solvents.

  • Sensitivity: The nitro group restricts the use of reducing conditions often employed to activate Pd(II) precatalysts.

This note provides two validated workflows: Method A (Direct Coupling) for rapid library synthesis, and Method B (Protected Coupling) for scale-up and difficult substrates.

Chemical Profile & Mechanistic Considerations

Electronic & Steric Environment

The reactivity of BMNBA is defined by the interplay of its substituents:

PositionSubstituentEffect on Suzuki Cycle
C-1 -COOH Steric Hindrance: Blocks the approach of bulky ligands. Solubility: Requires basic conditions to form the soluble carboxylate salt. Coordination: Carboxylate may act as a weak ligand, potentially poisoning Pd species if not managed.
C-2 -Br Reactive Handle: The site of oxidative addition.[1]
C-4 -NO₂ Electronic Activation: Strong electron-withdrawing group (EWG) lowers the LUMO energy, facilitating rapid oxidative addition of Pd(0).
C-5 -OMe Electronic Stabilization: Weak donor; minimal impact compared to the nitro group.
Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) cycle, but the Transmetallation step is the critical bottleneck due to the steric bulk of the ortho-carboxylate.

SuzukiCycle Start Substrate: 2-Br-5-OMe-4-NO2-Ph-COOH OxAdd Oxidative Addition (Fast due to -NO2) Start->OxAdd + Pd(0) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Rate Limiting due to Sterics) OxAdd->TransMet Pd(II)-Br Species BaseStep Base Activation (R-B(OH)3 + OH- -> R-B(OH)4-) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II)-Biaryl Species RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting transmetallation step caused by the ortho-carboxylate.

Experimental Protocols

Method A: Direct Coupling of Free Acid (Aqueous)

Best for: Rapid synthesis, polar products, "Green" chemistry requirements.

Rationale: Uses water to solubilize the carboxylate salt in situ. Requires a hydrophilic ligand system.

Reagents:

  • Substrate: BMNBA (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, enforcing a geometry that favors reductive elimination even in crowded systems. It is also robust against water.

  • Base: Na₂CO₃ or K₂CO₃ (3.0 – 3.5 equiv)

    • Note: 1.0 equiv is consumed immediately to deprotonate the carboxylic acid. The remaining equivalents drive the Suzuki reaction.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add BMNBA (1.0 eq), Boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water.

  • Base Addition: Add the carbonate base (solid or pre-dissolved in the water portion).

  • Reaction: Heat to 80–90 °C for 4–16 hours.

    • Monitoring: The reaction mixture should turn from orange/red to black (active Pd) over time. If it remains bright orange, activation has not occurred.

  • Workup: Acidify carefully with 1M HCl to pH ~3 to precipitate the product (if the product is also an acid) or extract with EtOAc.

Method B: Coupling via Methyl Ester (Protected)

Best for: Scale-up, purification ease, non-polar products, or if Method A fails.

Rationale: Esterification removes the acidic proton and the anionic character, making the substrate behave like a standard aryl bromide. This allows the use of high-performance anhydrous catalysts.

Step 1: Protection (Fischer Esterification)

  • Reflux BMNBA in MeOH with catalytic H₂SO₄ (4 h) -> Yields Methyl 2-bromo-5-methoxy-4-nitrobenzoate .

Step 2: Coupling Protocol

  • Substrate: Methyl ester intermediate (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

    • Why: SPhos (Buchwald Ligand) is specifically designed for ortho-substituted biaryls. It provides extreme activity and stability.

  • Base: K₃PO₄ (2.0 equiv)

    • Why: Anhydrous phosphate is milder than alkoxides (avoiding ester hydrolysis) but strong enough to activate the boronic acid.

  • Solvent: Toluene or Toluene:Water (10:1)

    • Note: A biphasic system often helps solubilize inorganic byproducts.

Procedure:

  • Combine Methyl ester, Boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ in a reaction vessel.

  • Evacuate and backfill with Argon (3x).

  • Add Toluene (and water if using biphasic).

  • Heat to 100 °C for 2–6 hours.

  • Filter through Celite and concentrate.

Critical Process Parameters (CPPs)

ParameterRecommendationScientific Rationale
Base Stoichiometry > 3.0 equiv (Method A) Crucial. The first equivalent neutralizes the -COOH. If only 2.0 eq is used, the effective base concentration is too low to activate the boronic acid (formation of boronate anion).
Temperature 80–100 °C Ortho-substitution creates a high energy barrier for transmetallation. Room temperature reactions will likely stall.
Atmosphere Strict Inert (Ar/N₂) The nitro group can facilitate Pd oxidation or radical pathways if O₂ is present, leading to homocoupling of the boronic acid.
Boronic Acid Excess 1.2 – 1.5 equiv Protodeboronation (loss of B(OH)₂) is faster in electron-rich or heteroaryl boronic acids. Excess reagent compensates for this side reaction.

Troubleshooting & Optimization Matrix

DecisionTree Problem Issue Encountered LowConv Low Conversion (<50%) Problem->LowConv Dehal De-bromination (Product is Ar-H) Problem->Dehal Hydrolysis Ester Hydrolysis (In Method B) Problem->Hydrolysis Sol1 Switch to SPhos or XPhos (Better sterics) LowConv->Sol1 Sol2 Lower Temp (70°C) Avoid alcohols Dehal->Sol2 Sol3 Use Anhydrous K3PO4 Switch solvent to Toluene Hydrolysis->Sol3

Figure 2: Troubleshooting decision matrix for common failure modes.

Specific Issue: Nitro-Group Reduction While rare in standard Suzuki conditions, Pd(0) can reduce nitro groups if hydrogen sources (like formate or ammonium formate) are present.

  • Prevention: Avoid using alcohols as the sole solvent if reduction is observed. Use Dioxane/Water or DMF.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Detailed discussion on bulky ligands like P(tBu)3 and PCy3). Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for SPhos protocols). Link

  • Goossen, L. J., et al. (2010). Decarbonylative Cross-Coupling of Benzoic Acids. Science. (Relevant context for carboxylic acid reactivity).
  • Patent WO2013068489A1. (2013). Heterocyclic carboxamides useful as inhibitors of phosphodiesterase type 10a. (Cites the use of 2-bromo-5-methoxy-4-nitro-benzoic acid).[2] Link

Sources

2-Bromo-5-methoxy-4-nitro-benzoic acid in medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-5-methoxy-4-nitro-benzoic acid in Medicinal Chemistry

Authored by a Senior Application Scientist

This document provides a detailed exploration of 2-Bromo-5-methoxy-4-nitro-benzoic acid, a highly functionalized scaffold with significant potential in medicinal chemistry and drug development. We will delve into its structural attributes, key synthetic transformations, and its application in the generation of biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Strategic Value of the 2-Bromo-5-methoxy-4-nitro-benzoic acid Scaffold

The utility of 2-Bromo-5-methoxy-4-nitro-benzoic acid as a medicinal chemistry scaffold stems from the orthogonal reactivity of its three key functional groups: a bromine atom, a nitro group, and a carboxylic acid. This trifunctional nature allows for a stepwise and controlled chemical modification, making it an ideal starting point for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.

  • The Bromo Group : Positioned at the 2-position, the bromine atom serves as a classical "handle" for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a robust method for introducing a wide array of aryl and heteroaryl moieties, which are critical for modulating target engagement and pharmacokinetic properties.[1][2]

  • The Nitro Group : As a strong electron-withdrawing group, the nitro moiety at the 4-position significantly influences the electronic character of the aromatic ring. More importantly, it serves as a synthetic precursor to an aniline. The reduction of the nitro group to an amine is a pivotal step, unlocking numerous subsequent transformations such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.[3] The nitro group itself is a recognized pharmacophore in various therapeutic areas, including antimicrobials and oncology.[4]

  • The Methoxy Group : The methoxy group at the 5-position modulates the lipophilicity and electronic nature of the scaffold. It can also participate in crucial hydrogen bond interactions within a target's active site, a feature often exploited in the design of potent inhibitors, such as those targeting kinases.[3]

  • The Carboxylic Acid : This functional group provides a primary point for derivatization, most commonly through amide bond formation, to append various side chains or link the scaffold to other molecular fragments.

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, its properties can be estimated based on its constituent functional groups and structurally related molecules.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₈H₆BrNO₅Based on structure
Molecular Weight 276.04 g/mol Based on structure
Appearance Likely a pale yellow or off-white solidBased on similar nitroaromatic compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.General characteristic of substituted benzoic acids
pKa ~2.5 - 3.5The electron-withdrawing nitro and bromo groups will increase acidity compared to benzoic acid.

Core Synthetic Protocols and Methodologies

The true power of this scaffold is realized through its synthetic transformations. The following protocols are foundational for its use in drug discovery programs.

Protocol 1: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 2-position of the scaffold. This reaction is fundamental for introducing diversity and exploring the chemical space around the core.[2][5]

Causality : The choice of a palladium catalyst with appropriate ligands is critical. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5] An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Setup 1. Add scaffold, boronic acid, & base to a dry Schlenk flask. Catalyst 2. Add Palladium catalyst & ligand. Setup->Catalyst Inert 3. Evacuate & backfill with Argon/Nitrogen (3x). Catalyst->Inert Solvent 4. Add degassed solvents (e.g., Dioxane/Water). Inert->Solvent Heat 5. Heat reaction to 80-100 °C with vigorous stirring. Solvent->Heat TLC 6. Monitor progress by TLC or LC-MS. Heat->TLC Cool 7. Cool to room temperature & dilute with Ethyl Acetate. TLC->Cool Wash 8. Wash with water, then brine. Cool->Wash Dry 9. Dry organic layer over Na₂SO₄, filter. Wash->Dry Purify 10. Concentrate & purify by column chromatography. Dry->Purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reaction Setup : To a dry Schlenk flask, add 2-Bromo-5-methoxy-4-nitro-benzoic acid (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.) or a combination of Pd₂(dba)₃ (0.02 equiv.) and a suitable ligand like SPhos (0.05 equiv.).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition : Add degassed solvents, typically a mixture like Dioxane/H₂O (4:1 ratio), to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Reduction of the Nitro Group to an Aniline

This transformation is crucial for subsequent functionalization, such as amide coupling. Tin(II) chloride is a reliable and effective reagent for this purpose.[3]

Causality : The acidic conditions (using concentrated HCl) are necessary for the reaction mechanism with SnCl₂. The basification during work-up is required to deprotonate the newly formed aniline and precipitate the tin salts, allowing for extraction of the free amine product.

Detailed Steps:

  • Reaction Setup : Dissolve the 2-Aryl-5-methoxy-4-nitro-benzoic acid derivative (from Protocol 1) in ethanol or ethyl acetate in a round-bottom flask.

  • Reagent Addition : Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.). If using ethyl acetate, add concentrated HCl (2-3 equiv.) and heat to reflux. If using ethanol, refluxing is typically sufficient.

  • Reaction : Stir the reaction at reflux (typically 60-80 °C) for 2-4 hours.

  • Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature and carefully quench by pouring it over ice. Basify the mixture by slowly adding a saturated aqueous solution of NaHCO₃ or NaOH until the pH is >8. This will precipitate tin salts.

  • Extraction : Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the inorganic salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the aniline derivative, which is often used in the next step without further purification.

Application Example: A Synthetic Pathway to a Hypothetical Inhibitor Scaffold

The true utility of 2-Bromo-5-methoxy-4-nitro-benzoic acid is demonstrated by combining these protocols to build more complex molecules. The following pathway illustrates the synthesis of a hypothetical scaffold suitable for targeting protein kinases.

G A 2-Bromo-5-methoxy- 4-nitro-benzoic acid B Suzuki Coupling (Protocol 1) + Arylboronic Acid A->B C 2-Aryl-5-methoxy- 4-nitro-benzoic acid B->C D Nitro Reduction (Protocol 2) SnCl₂, HCl C->D E 4-Amino-2-aryl- 5-methoxy-benzoic acid D->E F Amide Coupling (e.g., HBTU) + R-NH₂ E->F G Final Inhibitor Scaffold F->G

Caption: A multi-step synthetic pathway starting from the title scaffold.

This sequence first establishes a biaryl system via Suzuki coupling, a common feature in many kinase inhibitors. The subsequent nitro reduction provides an aniline, which then acts as a handle for amide bond formation, allowing the introduction of a solubilizing group or a fragment that can interact with the solvent-exposed region of the kinase.

Biological Evaluation Framework

Once a library of compounds has been synthesized from the parent scaffold, a systematic biological evaluation is required.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

A common method to assess the potency of potential kinase inhibitors is to measure their ability to inhibit the phosphorylation of a substrate by the target kinase.

Principle : The assay measures the amount of ATP consumed by the kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.[1]

Protocol Outline :

  • Incubation : Incubate the target kinase and its specific substrate with varying concentrations of the synthesized inhibitor compound in an assay buffer.

  • Reaction Initiation : Add ATP to start the kinase reaction. Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.

  • Detection : Add a detection reagent that quantifies the remaining ATP. For example, a luciferase/luciferin-based system will produce light from ATP.

  • Measurement : Read the luminescence on a microplate reader.

  • Data Analysis : The signal is inversely proportional to kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[1]

Conclusion

2-Bromo-5-methoxy-4-nitro-benzoic acid represents a powerful and versatile starting material for medicinal chemistry campaigns. Its strategically positioned functional groups allow for a logical and efficient exploration of chemical space through well-established synthetic protocols like Suzuki coupling and nitro reduction. This enables the rapid generation of diverse compound libraries for screening against various biological targets, particularly protein kinases and other targets implicated in oncology and inflammatory diseases. The insights and protocols provided herein offer a solid foundation for researchers to unlock the full potential of this valuable scaffold.

References

  • Benchchem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Nithya, R. S., et al. (2018). Biological activity and molecular docking of 2'-bromo-4-methoxy-3-nitro benzil, 2,2'. PDF.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • Chem-Impex. (n.d.). 2-Bromo-5-hydroxy-4-methoxybenzaldehyde.
  • Garnier, C., et al. (2019). Designing Dual Inhibitors of Anaplastic Lymphoma Kinase (ALK) and Bromodomain-4 (BRD4) by Tuning Kinase Selectivity. Journal of Medicinal Chemistry.
  • Chem-Impex. (n.d.). 2-Bromo-5-nitrobenzoic acid.
  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • ChemicalBook. (n.d.). 2-BROMO-5-NITROBENZOIC ACID synthesis.
  • ResearchGate. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

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Application Notes and Protocols for the Selective Reduction of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selective reduction of a nitro group in highly functionalized aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The target molecule for this guide, 2-Bromo-5-methoxy-4-nitro-benzoic acid, presents a common challenge for synthetic chemists: the chemoselective reduction of the nitro moiety to an amine without affecting the existing bromo, methoxy, and carboxylic acid functionalities. The resulting product, 2-Amino-4-bromo-5-methoxybenzoic acid, is a valuable building block, with the newly introduced amino group serving as a versatile handle for further chemical modifications.

This document provides a detailed overview of various methodologies for this transformation, an in-depth analysis of the rationale behind experimental choices, and comprehensive, step-by-step protocols for the most effective methods.

Considerations for Chemoselective Nitro Reduction

The primary challenge in the reduction of 2-Bromo-5-methoxy-4-nitro-benzoic acid lies in the potential for unwanted side reactions, particularly dehalogenation of the bromine atom. The choice of reducing agent and reaction conditions is therefore critical to achieving high yields of the desired product. Several common methods for nitro group reduction are available, each with its own advantages and disadvantages in this specific context.

  • Catalytic Hydrogenation: While a powerful and clean method, standard conditions using palladium on carbon (Pd/C) and hydrogen gas are known to cause dehalogenation of aryl halides.[1] Alternative catalysts, such as Raney Nickel, are often employed to mitigate this issue.[2]

  • Metal and Acid Reduction (Béchamp Reduction): The use of metals like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and robust method for nitro group reduction.[3][4] Stannous chloride (SnCl₂) is particularly noted for its mildness and high chemoselectivity in the presence of other reducible groups.[1][2]

  • Sodium Dithionite (Na₂S₂O₄): This inexpensive and safe reducing agent is effective for the reduction of aromatic nitro compounds.[5][6] It operates under milder conditions and can be a good alternative when avoiding harsh acids or catalytic hydrogenation.

  • Catalytic Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst like Pd/C.[7][8] It offers a high degree of selectivity and can be a very efficient way to reduce halogenated nitroarenes.[7][8][9]

The following diagram illustrates the decision-making process for selecting an appropriate reduction method for this substrate.

G start Starting Material: 2-Bromo-5-methoxy-4-nitro-benzoic acid functional_groups Identify Functional Groups: - Nitro (-NO2) - Bromo (-Br) - Methoxy (-OCH3) - Carboxylic Acid (-COOH) start->functional_groups challenge Primary Challenge: Avoid Dehalogenation of -Br functional_groups->challenge method1 Catalytic Hydrogenation challenge->method1 method2 Metal/Acid Reduction challenge->method2 method3 Sodium Dithionite challenge->method3 method4 Catalytic Transfer Hydrogenation challenge->method4 sub_method1a H2, Pd/C method1->sub_method1a sub_method1b H2, Raney Ni method1->sub_method1b sub_method2a Fe / HCl or AcOH method2->sub_method2a sub_method2b SnCl2 / HCl or EtOH method2->sub_method2b outcome3 Mild conditions, good selectivity method3->outcome3 outcome4 Excellent selectivity for halogenated nitroarenes method4->outcome4 outcome1a High risk of debromination sub_method1a->outcome1a outcome1b Lower risk of debromination sub_method1b->outcome1b outcome2 Good chemoselectivity sub_method2a->outcome2 sub_method2b->outcome2

Caption: Decision workflow for selecting a nitro reduction method.

Comparative Overview of Recommended Protocols

For the selective reduction of 2-Bromo-5-methoxy-4-nitro-benzoic acid, three methods are presented here with detailed protocols: Reduction with Stannous Chloride (SnCl₂), Reduction with Iron powder (Fe), and Reduction with Sodium Dithionite (Na₂S₂O₄).

Parameter Method 1: Stannous Chloride (SnCl₂) Dihydrate Method 2: Iron (Fe) Powder Method 3: Sodium Dithionite (Na₂S₂O₄)
Primary Reagent SnCl₂·2H₂OFe powderNa₂S₂O₄
Solvent System Ethanol or Ethyl AcetateAcetic Acid/Ethanol/WaterDMF/Water or THF/Water
Reaction Temperature Room Temperature to RefluxRoom Temperature to Mild HeatingRoom Temperature to 90°C
Reaction Time 1 - 4 hours1 - 3 hours2 - 6 hours
Work-up Procedure Basification and extractionFiltration and extractionExtraction
Key Advantages Mild, highly chemoselective, good functional group tolerance.[2][10]Inexpensive, robust, simple work-up.[11]Inexpensive, safe, avoids harsh acids.[5][12]
Potential Drawbacks Stoichiometric amounts of tin salts produced as waste.Can require acidic conditions.Can require elevated temperatures for some substrates.

Experimental Protocols

Protocol 1: Reduction using Stannous Chloride (SnCl₂) Dihydrate

This protocol is often favored for its mild conditions and high degree of chemoselectivity, preserving the bromo substituent.[1][2]

Materials:

  • 2-Bromo-5-methoxy-4-nitro-benzoic acid

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-5-methoxy-4-nitro-benzoic acid (1.0 eq) in ethanol (10-20 mL per gram of starting material).

  • To this solution, add stannous chloride dihydrate (4.0 - 5.0 eq) in portions with stirring. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing ice and water.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts. The pH should be adjusted to ~8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-4-bromo-5-methoxybenzoic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

The following diagram outlines the workflow for the stannous chloride reduction protocol.

G start Start dissolve Dissolve starting material in Ethanol start->dissolve add_reagent Add SnCl2·2H2O in portions dissolve->add_reagent react Stir at room temperature (or reflux if needed) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with ice-water monitor->quench Complete neutralize Neutralize with NaHCO3 (aq) to pH ~8 quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify product concentrate->purify

Caption: Workflow for SnCl₂ reduction.

Protocol 2: Reduction using Iron (Fe) Powder

This classic Béchamp reduction is a cost-effective and robust method.[3] The use of acetic acid as a proton source is common.[11]

Materials:

  • 2-Bromo-5-methoxy-4-nitro-benzoic acid

  • Iron powder (Fe)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Celite or filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a suspension of 2-Bromo-5-methoxy-4-nitro-benzoic acid (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v), add glacial acetic acid (1-2 mL).

  • Add iron powder (3.0 - 5.0 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (60-80°C) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washes and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the desired product.

  • Purify as needed.

Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)

This method offers a milder, non-acidic alternative for the reduction.[5]

Materials:

  • 2-Bromo-5-methoxy-4-nitro-benzoic acid

  • Sodium dithionite (Na₂S₂O₄)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 2-Bromo-5-methoxy-4-nitro-benzoic acid (1.0 eq) in a mixture of DMF and water (e.g., 9:1 v/v).

  • Add sodium dithionite (3.0 - 4.0 eq) in portions to the stirred solution.

  • Heat the reaction mixture to 80-90°C.[12]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify as required.

Conclusion

The selective reduction of the nitro group in 2-Bromo-5-methoxy-4-nitro-benzoic acid can be effectively achieved using several methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. For high chemoselectivity and mild conditions, the stannous chloride method is highly recommended. The iron/acetic acid method provides a robust and economical alternative. Sodium dithionite offers a safe and non-acidic route. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining a high yield of the desired 2-Amino-4-bromo-5-methoxybenzoic acid.

References

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Synlett, 2004(10), 1835-1837. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]

  • Chemistry Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(9), 1323–1332. [Link]

  • Reddit. (2012, December 9). Help with Sodium Dithionite Reduction of Nitro groups. [Link]

  • Reddy, K. S., et al. (2023). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. [Link]

  • Cai, M., et al. (2026). Hydrogen spillover-driven selective hydrogenation of nitrobenzoic acid to aminobenzoic acid over a ZIF-8/Cu(OH)2 heterostructure. RSC Publishing. [Link]

  • Academia.edu. (n.d.). (PDF) Hydrogenation of nitrobenzoic acid. [Link]

  • Li, F., Frett, B., & Li, H. Y. (2014). ChemInform Abstract: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. ResearchGate. [Link]

  • ResearchGate. (n.d.). The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Rahman, M. T., et al. (2019). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Almac. [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Riente, P. A., & Ordóñez, M. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Sustainable Chemistry & Engineering, 4(10), 5161–5178. [Link]

  • A new reagent for selective reduction of nitro group. [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? [Link]

  • ChemBK. (2024, April 9). 4-amino-2-methoxy-5-nitrobenzoic acid. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Googleapis. (2010, July 8). WO 2010/076810 A2.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing NBS Bromination of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-Bromosuccinimide (NBS) bromination of benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction.

The benzylic bromination of benzoic acid derivatives using NBS is a cornerstone of synthetic chemistry, enabling the introduction of a versatile bromine handle for further functionalization. However, the electron-withdrawing nature of the carboxylic acid group presents unique challenges, often leading to sluggish reactions, low yields, and undesired side products. This guide provides practical, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?

Possible Cause 1: Inactive NBS

NBS can degrade over time, appearing as a yellow or orange solid due to the formation of Br₂.[1] This degradation reduces the concentration of the active reagent and can introduce unwanted side reactions.

  • Recommended Solution: Before use, recrystallize the NBS from hot water.[1][2] Pure NBS should be a white crystalline solid.[1] This simple purification step ensures a known concentration of the active brominating agent.

Possible Cause 2: Insufficient Radical Initiation

The Wohl-Ziegler reaction is a radical chain reaction that requires an initiator to start.[3] Without proper initiation, the reaction will not proceed.

  • Recommended Solution:

    • Initiator Choice: Use a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4] The choice of initiator can be critical, and sometimes one will perform better than the other for a specific substrate.

    • Initiation Method: The reaction can be initiated by heat (refluxing the solvent) or by irradiation with a UV or even a strong incandescent lamp.[3][5] For thermally sensitive substrates, photochemical initiation can be a milder alternative.[6]

    • Initiator Concentration: Ensure you are using a sufficient catalytic amount of the initiator, typically 1-5 mol%.

Possible Cause 3: Deactivated Substrate

The carboxylic acid group is electron-withdrawing, which deactivates the aromatic ring and can make the benzylic protons less susceptible to radical abstraction.[7]

  • Recommended Solution:

    • Esterification: Consider converting the benzoic acid to its corresponding methyl or ethyl ester prior to bromination. The ester group is less deactivating than the carboxylic acid, which can significantly improve the reaction rate and yield.[8]

    • Reaction Time and Temperature: For deactivated substrates, longer reaction times and higher temperatures (reflux) may be necessary.[4]

Q2: I am observing significant amounts of ring bromination instead of the desired benzylic bromination. How can I improve selectivity?

Possible Cause 1: Polar Solvent

Polar solvents can promote electrophilic aromatic substitution (ring bromination) as a competing pathway.[9]

  • Recommended Solution: Use a non-polar solvent. Carbon tetrachloride (CCl₄) is the traditional solvent for this reaction due to its inertness and ability to promote radical pathways.[4] However, due to its toxicity, safer alternatives such as cyclohexane, 1,2-dichloroethane, or even benzene can be used.[10][11]

Possible Cause 2: Presence of Water

Water can hydrolyze NBS and generate species that lead to electrophilic bromination.

  • Recommended Solution: Ensure your solvent and glassware are anhydrous.[3] Adding a drying agent like anhydrous barium carbonate to the reaction mixture can help maintain anhydrous conditions.[3]

Q3: My reaction is messy, and I'm getting multiple unidentified byproducts. What could be wrong?

Possible Cause 1: Impure NBS

As mentioned, impure NBS is a common source of side reactions.[1]

  • Recommended Solution: Recrystallize your NBS.[1][2]

Possible Cause 2: Over-bromination

If your starting material has multiple benzylic positions or if the product is reactive under the reaction conditions, you may see di- or tri-brominated products.

  • Recommended Solution:

    • Stoichiometry: Use a controlled amount of NBS, typically 1.0 to 1.1 equivalents.

    • Slow Addition: Add the NBS portion-wise over a period of time to maintain a low concentration of the brominating species.[8]

Q4: How should I properly work up and purify my product to remove succinimide?

Possible Cause of Difficulty: Succinimide Solubility

Succinimide, the main byproduct of the reaction, can be challenging to remove due to its polarity and solubility.[12]

  • Recommended Workup and Purification Strategy:

    • Quench Excess NBS: After the reaction is complete, cool the mixture and quench any remaining NBS by adding an aqueous solution of a reducing agent like sodium sulfite or sodium thiosulfate.[12]

    • Aqueous Wash: Wash the organic layer with water to remove the bulk of the succinimide.[13] If your product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., saturated sodium bicarbonate solution). The benzoic acid derivative will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. Acidify the aqueous layer to precipitate your purified product.

    • Recrystallization: Recrystallization is often an effective method for final purification. For many brominated benzoic acid derivatives, a mixed solvent system of ethanol/water or ethyl acetate/hexanes works well.

Frequently Asked Questions (FAQs)

Q: Can I run the NBS bromination directly on the benzoic acid, or should I protect it first?

A: While it is possible to directly brominate some benzoic acid derivatives, the reaction is often sluggish and low-yielding due to the deactivating effect of the carboxylic acid group. For better results, it is highly recommended to first convert the benzoic acid to its methyl or ethyl ester.[8] The ester is less deactivating and generally leads to cleaner reactions and higher yields.

Q: What is the mechanism of the Wohl-Ziegler reaction?

A: The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[7]

  • Initiation: The radical initiator (e.g., AIBN or BPO) decomposes upon heating or irradiation to form radicals. These radicals then react with a trace amount of HBr (often present as an impurity or formed in situ) to generate a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a benzylic hydrogen from the benzoic acid derivative, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to form the desired brominated product and another bromine radical, which continues the chain.[14][15]

  • Termination: The reaction terminates when two radicals combine.

Q: My NBS is yellow. Can I still use it?

A: Yellow or orange coloration in NBS indicates the presence of molecular bromine (Br₂) as an impurity.[1] Using discolored NBS can lead to unpredictable results and an increase in side reactions, particularly electrophilic aromatic bromination.[1] It is strongly recommended to recrystallize the NBS from hot water to obtain a pure, white solid before use.[1][2]

Q: What are the best solvents for NBS bromination of benzoic acid derivatives?

A: Non-polar, inert solvents are ideal for promoting the desired radical pathway and minimizing competing ionic reactions.[9] While carbon tetrachloride (CCl₄) is the classic choice, its toxicity has led to the adoption of alternatives.[4][16] Good alternatives include:

  • Cyclohexane[8]

  • 1,2-Dichloroethane[10]

  • Benzene[17]

  • Acetonitrile (can sometimes be a good choice, but its polarity may favor side reactions in some cases)[11]

Q: How can I monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. You can spot the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) to track the disappearance of the starting material and the appearance of the product. A suitable eluent system can be determined by experimenting with different ratios of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).

Experimental Protocols & Data

Protocol 1: Recrystallization of N-Bromosuccinimide
  • In a fume hood, add 30 g of impure (yellow) NBS to 300 mL of deionized water in an Erlenmeyer flask.[2]

  • Heat the suspension to boiling with stirring until the NBS dissolves completely.[2]

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]

  • Collect the white crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.[18]

Protocol 2: Benzylic Bromination of Methyl m-toluate

This protocol is adapted from a known synthesis of methyl 3-(bromomethyl)benzoate.[8]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl m-toluate (1 equivalent) in a suitable non-polar solvent (e.g., cyclohexane or carbon tetrachloride).[8]

  • Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, 1-2 mol%).[8]

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction can also be initiated by shining a UV lamp on the flask.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

ParameterRecommended ConditionRationale
Substrate Methyl or ethyl ester of the benzoic acidLess deactivating than the free carboxylic acid, leading to higher yields.
NBS 1.0 - 1.1 equivalents, recrystallizedMinimizes over-bromination and side reactions.
Initiator AIBN or Benzoyl Peroxide (1-5 mol%)Necessary to initiate the radical chain reaction.
Solvent Non-polar (e.g., CCl₄, cyclohexane)Favors the radical pathway over competing ionic reactions.
Temperature RefluxProvides the energy for radical initiation and propagation.
Initiation Thermal (reflux) or Photochemical (UV lamp)Alternative initiation methods depending on substrate sensitivity.

Visualizations

NBS_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start Start with Benzoic Acid Derivative Esterify Esterify Carboxylic Acid (Recommended) Start->Esterify Add_Reagents Add Substrate, NBS, Initiator, and Solvent Esterify->Add_Reagents Initiate Initiate Reaction (Heat or Light) Add_Reagents->Initiate Monitor Monitor by TLC Initiate->Monitor Cool Cool Reaction Monitor->Cool Filter Filter Succinimide Cool->Filter Wash Aqueous Wash (Quench NBS) Filter->Wash Extract Purify (Recrystallization or Chromatography) Wash->Extract Product Pure Brominated Product Extract->Product

Caption: General workflow for the NBS bromination of benzoic acid derivatives.

Troubleshooting_NBS Problem Low or No Conversion Cause1 Inactive NBS? Problem->Cause1 Check Reagent Cause2 Poor Initiation? Cause1->Cause2 No Sol1 Recrystallize NBS Cause1->Sol1 Yes Cause3 Deactivated Substrate? Cause2->Cause3 No Sol2 Check Initiator (Type/Amount/Method) Cause2->Sol2 Yes Sol3 Esterify Acid Increase Temp/Time Cause3->Sol3 Yes

Caption: Decision tree for troubleshooting low conversion in NBS bromination.

References

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Chemistry LibreTexts. 3.2A: Reagent Purification. [Link]

  • Chem Help ASAP. recrystallization & purification of N-bromosuccinimide. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Reddit. Purification of N-iodosuccinimide : r/chemistry. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • Chad's Prep. 10.3 Allylic and Benzylic Bromination with NBS. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • PMC. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • Sciencemadness Discussion Board. Preparation of N-Bromosuccinimide. [Link]

  • YouTube. Recrystillization of NBS. [Link]

  • Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]

  • ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • YouTube. Allylic/Benzylic Bromination With N-Bromo Succinimide (NBS). [Link]

  • YouTube. NBS: Radical Bromination. [Link]

  • ResearchGate. Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC. [Link]

  • Chemia. A first-line brominating agent:describing N-bromosuccinimide (NBS). [Link]

  • RSC Publishing. Photochemical benzylic bromination in continuous flow using BrCCl 3 and its application to telescoped p-methoxybenzyl protection. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • ResearchGate. How to do workup after doing bromination with NBS?. [Link]

  • Wiley Online Library. Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. [Link]

  • Chemistry Stack Exchange. Conditions for free radical bromination using NBS and peroxides?. [Link]

  • Chemia. Active/inactive aromatic ring bromination. [Link]

  • ACS Publications. Bromination of Deactivated Aromatics: A Simple and Efficient Method. [Link]

  • Reddit. Trouble with NBS bromination : r/OrganicChemistry. [Link]

  • Google Patents.
  • Reddit. Solvent for NBS bromination : r/chemistry. [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • ResearchGate. Microwave-assisted NBS bromination of p-iminotoluenes. [Link]

  • ResearchGate. I am a student, I am inquiring about Bromination of Deactivated Aromatics with NBS. However, I can not find any documents. Please help me! Thanks?. [Link]

Sources

Technical Support Guide: Handling Moisture Sensitivity in 2-Bromo-5-methoxy-4-nitro-benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2B5M4N-BA-001 Classification: Organic Synthesis / Process Chemistry Priority: High (Irreversible Degradation Risk) Applicable CAS: 22921-68-2 (Analogs: 943-14-6)

Executive Summary & Molecule Analysis

Welcome to the Technical Support Center. You are likely working with 2-Bromo-5-methoxy-4-nitro-benzoic acid , a highly functionalized scaffold often used as an intermediate for quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).

While the parent benzoic acid is a stable solid, its downstream intermediates—specifically the acyl chloride —are hypersensitive to moisture. Furthermore, the nitro group at the 4-position creates a strong electron-withdrawing effect, making the ring susceptible to Nucleophilic Aromatic Substitution (


) by water (hydroxide) if reaction conditions are not strictly controlled.
Electronic Activation Profile
  • Nitro Group (-NO₂): Strongly deactivates the ring to electrophilic attack but activates it for nucleophilic attack. It also increases the electrophilicity of the carbonyl carbon.

  • Bromine (-Br): A handle for cross-coupling, but also a potential leaving group in

    
     reactions if water is present in basic media.
    
  • Methoxy (-OMe): Provides some electron donation but is overwhelmed by the nitro group's withdrawal.

Storage & Material Integrity

Issue: The starting material is a solid (mp ~157–160 °C), but it can adsorb atmospheric moisture. Water adsorbed on the solid surface will destroy an equivalent amount of activation reagent (e.g.,


) and generate 

gas prematurely.

Protocol: Pre-Reaction Drying

  • Vacuum Oven: Dry the solid at 50 °C under high vacuum (<5 mbar) for 4 hours.

  • Desiccator: Store over

    
     or activated silica gel.
    
  • Karl Fischer Titration (Optional): If running >100g scale, verify water content is <0.5 wt%.

Critical Workflow: Acid Chloride Activation

Context: The most common failure point is the conversion of the acid to the acid chloride. The electron-deficient nature of the ring makes the resulting acid chloride extremely reactive; it will hydrolyze back to the starting material upon contact with humid air within seconds.

Step-by-Step Protocol: Moisture-Free Activation

Reagents:

  • Substrate: 2-Bromo-5-methoxy-4-nitro-benzoic acid (1.0 eq)

  • Reagent: Oxalyl Chloride (1.2 eq) or Thionyl Chloride (5.0 eq as solvent)

  • Catalyst: DMF (anhydrous, 2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of dry Nitrogen (

    
    ) or Argon.
    
  • Charging: Add the dried substrate and anhydrous solvent. The acid may not fully dissolve initially.

  • Catalyst: Add catalytic DMF. Note: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, the active chlorinating species.

  • Addition: Add Oxalyl Chloride dropwise at 0 °C.

    • Observation: Vigorous bubbling (

      
       + 
      
      
      
      +
      
      
      ) indicates reaction initiation.
  • Completion: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. The solution should become clear/homogeneous.

  • Workup (CRITICAL):

    • Concentrate in vacuo.[1]

    • Azeotrope: Add anhydrous Toluene and concentrate again (2x). This removes trace HCl and unreacted oxalyl chloride.

    • Do not store. Use the crude residue immediately for the next step (e.g., amide coupling).

Visualization: Activation Workflow

ActivationWorkflow Start Start: Benzoic Acid Substrate Dry Dry Solid (50°C, Vac) Start->Dry React Add (COCl)2 + cat. DMF in Anhydrous DCM Dry->React Inert Atm (N2) Check Is Solution Clear? React->Check Azeotrope Evaporate & Azeotrope with Toluene (x2) Check->Azeotrope Yes Fail Incomplete Conversion or Hydrolysis Check->Fail No (Precipitate remains) Storage Use Immediately (Do NOT Store) Azeotrope->Storage Fail->React Add more reagent

Caption: Logical workflow for converting the benzoic acid to acid chloride while mitigating hydrolysis risks.

Handling Moisture in Coupling Reactions ( & Suzuki)

Context: Once activated (or if using the Br-handle), water acts as a competitor.

  • 
     Risk:  In basic conditions (required for couplings), water becomes Hydroxide (
    
    
    
    ). The nitro group activates the ring, allowing
    
    
    to displace the Bromine or Methoxy group, forming a phenol impurity.
  • Suzuki Risk: Water is often used in Suzuki couplings, but for this electron-poor substrate, protodebromination (loss of Br replaced by H) is a common side reaction if the catalytic cycle is slow.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
White precipitate forms immediately upon adding amine to acid chloride. Hydrolysis. The acid chloride reverted to the carboxylic acid due to wet amine or solvent.Dry the amine over KOH or distill. Ensure solvent (DCM/THF) is anhydrous (KF < 100 ppm).
Yield loss in Amide Coupling; Starting Material (Acid) recovered. Incomplete Activation. The Vilsmeier intermediate decomposed before reacting with the acid.Ensure DMF is fresh/dry. Increase reaction time of the activation step.
New spot on TLC (lower Rf) during Suzuki Coupling. Protodebromination. The Br was replaced by H.Switch to anhydrous conditions: Use

in Dioxane/DMF instead of aqueous carbonate.
Phenol formation (Acidic proton in NMR ~10-11 ppm).

Hydrolysis.
Hydroxide attacked the ring.
Reduce reaction temperature.[1][2] Avoid strong hydroxide bases (NaOH/KOH); use Carbonates (

) or Phosphates.

Failure Mode Analysis (Logic Tree)

Understanding where moisture enters the system allows you to diagnose the impurity profile.

FailureModes Source Moisture Source Path1 Wet Starting Material Source->Path1 Path2 Wet Solvent (Activation) Source->Path2 Path3 Wet Base ($S_NAr$/Suzuki) Source->Path3 Cons1 Stoichiometry Mismatch (Low Yield) Path1->Cons1 Cons2 Hydrolysis to Acid (No Reaction) Path2->Cons2 Cons3 Phenol Formation (Impurity) Path3->Cons3 OH- generation

Caption: Impact of moisture intrusion at different stages of the synthetic workflow.

Frequently Asked Questions (FAQ)

Q: Can I use thionyl chloride (


) instead of oxalyl chloride? 
A:  Yes, but with caution. Thionyl chloride requires reflux temperatures to be effective, which can degrade the nitro group or cause darkening of the reaction mixture. Oxalyl chloride works at 0 °C to RT, which is gentler. If you must use 

, use it neat (as the solvent) and keep the temperature below 60 °C.

Q: I see a "doublet" in the aromatic region of my NMR where the Bromine should be. What happened? A: This is likely protodebromination . The Br has been replaced by a Hydrogen. This occurs during metal-catalyzed cross-coupling if the catalyst inserts into the C-Br bond but then undergoes reductive elimination with a hydride source (often from water or solvent decomposition) instead of the transmetallating partner. Solution: Thoroughly degas solvents and switch to anhydrous conditions.

Q: Can I make the Grignard reagent from this bromide? A: NO. The nitro group is incompatible with Grignard or Organolithium reagents. The organometallic will attack the nitro group (redox reaction) immediately, leading to a complex tar. You must use Palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald) which tolerate nitro groups.

References

  • ChemicalBook. (n.d.). 2-Bromo-5-nitrobenzoic acid synthesis and reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxybenzoic acid product information. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from

Sources

Validation & Comparative

Decoding the Aromatic Fingerprint: A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-5-methoxy-4-nitro-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge of Polysubstituted Aromatics

The ¹³C NMR spectrum of a substituted benzene ring is a sensitive reflection of the electronic interplay between its various functional groups. Each substituent exerts a distinct influence on the chemical shifts of the aromatic carbons, making the interpretation of spectra for polysubstituted systems a non-trivial task. The chemical shift of a specific carbon atom is primarily governed by the electron density around it; electron-withdrawing groups tend to deshield carbon nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift (to lower ppm values).

This guide will leverage the principle of substituent additivity, a foundational concept in NMR spectroscopy, to predict the chemical shifts for our target molecule. This principle posits that the chemical shift of a carbon in a polysubstituted benzene can be estimated by adding the substituent chemical shift (SCS) effects of each functional group to the chemical shift of benzene (128.5 ppm). However, it is crucial to recognize that steric hindrance and complex electronic interactions in heavily substituted rings can lead to deviations from simple additivity.

Experimental and Predicted Data for Comparative Analysis

To construct a reliable prediction for the ¹³C NMR spectrum of 2-Bromo-5-methoxy-4-nitro-benzoic acid, we will examine the experimental data of several analogous compounds. The data presented in the following tables provide a basis for understanding the individual and combined effects of the bromo, methoxy, nitro, and carboxylic acid functionalities on the aromatic ring.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)COOH (ppm)OCH₃ (ppm)
Benzoic Acid 131.8130.8129.5134.1129.5130.8170.1-
2-Bromobenzoic Acid [1]132.1122.0134.5128.4133.6135.3169.6-
4-Nitrobenzoic Acid ~137~124~131~150~131~124~166-
3-Bromo-4-methoxybenzoic Acid [1]125.4132.0112.1161.0112.5135.7168.457.0
2-Bromo-5-methoxybenzoic Acid ~115~118~134~122~160~115~168~56
3-Methoxy-4-nitrobenzoic Acid ~125~115~155~140~110~130~167~57

Note: Chemical shifts are reported in ppm relative to TMS. Data for 4-Nitrobenzoic Acid, 2-Bromo-5-methoxybenzoic Acid and 3-Methoxy-4-nitrobenzoic Acid are approximate values compiled from various sources and prediction tools.

Predicting the Chemical Shifts of 2-Bromo-5-methoxy-4-nitro-benzoic acid

By dissecting the substituent effects observed in our analog compounds, we can now build a predicted ¹³C NMR spectrum for 2-Bromo-5-methoxy-4-nitro-benzoic acid.

Structure and Numbering:

Analysis of Substituent Effects:

  • Carboxylic Acid (-COOH): This group is electron-withdrawing and will deshield the ipso-carbon (C-1) and other carbons in the ring, though its effect is less pronounced than the nitro group. The carboxyl carbon itself will appear significantly downfield, typically in the 165-175 ppm range.

  • Bromo (-Br): The bromine atom exerts a moderate deshielding effect on the carbon it is attached to (C-2) due to its electronegativity.

  • Methoxy (-OCH₃): The methoxy group is a strong electron-donating group through resonance, which will cause a significant upfield shift (shielding) of the ortho (C-6) and para (C-4) carbons relative to its position. The carbon it is attached to (C-5) will be deshielded. The methoxy carbon will have a characteristic signal around 55-60 ppm.

  • Nitro (-NO₂): The nitro group is a very strong electron-withdrawing group, both through induction and resonance. It will cause a substantial downfield shift (deshielding) of the ipso-carbon (C-4) and the carbons ortho (C-3 and C-5) and para to it.

Predicted Chemical Shifts (in ppm):

Carbon AtomPredicted Shift (ppm)Rationale
C-1 ~125-130Influenced by the deshielding of the adjacent -COOH and -Br groups.
C-2 ~115-120Directly attached to the deshielding -Br group.
C-3 ~130-135Deshielded by the ortho -NO₂ group.
C-4 ~145-150Strongly deshielded by the directly attached -NO₂ group.
C-5 ~155-160Strongly deshielded by the attached -OCH₃ group and the ortho -NO₂ group.
C-6 ~110-115Shielded by the ortho -OCH₃ group.
C-7 (COOH) ~165-170Typical range for a carboxylic acid carbon.
C-10 (OCH₃) ~56-60Typical range for a methoxy carbon.

This predictive analysis provides a strong starting point for the interpretation of an experimentally acquired spectrum. For a definitive assignment, two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines the key steps and considerations.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Sample Amount: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic compounds. However, if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆ can be used. The choice of solvent can slightly affect chemical shifts.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or higher for ¹H) will provide better signal dispersion.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significant number of scans (from hundreds to thousands) is usually required to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): A delay of 1-2 seconds between scans is generally sufficient.

The following diagram illustrates the workflow for acquiring and interpreting the ¹³C NMR spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis a Weigh 10-50 mg of 2-Bromo-5-methoxy- 4-nitro-benzoic acid b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) a->b c Transfer to NMR tube b->c d Insert sample into NMR spectrometer c->d e Set up experiment: - Pulse program - Number of scans - Relaxation delay d->e f Acquire FID e->f g Fourier Transform FID to spectrum f->g h Phase and baseline correction g->h i Reference spectrum (e.g., to TMS) h->i j Compare experimental data with predicted values and analog compound data i->j

Caption: Workflow for ¹³C NMR analysis.

Conclusion

While a definitive experimental ¹³C NMR spectrum for 2-Bromo-5-methoxy-4-nitro-benzoic acid remains to be published, this guide provides a robust, data-driven methodology for its prediction and eventual interpretation. By systematically analyzing the substituent effects in structurally analogous compounds, researchers can confidently approximate the chemical shifts and gain critical insights into the electronic structure of this complex molecule. The combination of comparative analysis, an understanding of fundamental NMR principles, and sound experimental technique, as outlined here, forms the bedrock of modern chemical characterization.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Spectroscopic Profiling of Nitro-Benzoic Acid Derivatives: A Comparative UV-Vis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Spectra of Nitro-Benzoic Acid Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of ortho-, meta-, and para- nitrobenzoic acid.[1] Designed for drug development professionals and analytical chemists, this document moves beyond basic spectral data to explain the electronic causality —specifically Intramolecular Charge Transfer (ICT) and Steric Inhibition of Resonance (SIR)—that dictates the spectral shifts.

Key Takeaway: The position of the nitro group relative to the carboxyl moiety acts as a photonic switch, altering


 by over 30 nm and modifying molar absorptivity (

) by nearly 50% between isomers.
Theoretical Framework: Electronic Causality

To interpret the spectra correctly, one must understand the competition between inductive effects (-I) and mesomeric effects (-M) .

  • The Chromophore System: The benzene ring acts as the

    
    -donor. Both the Nitro (
    
    
    
    ) and Carboxyl (
    
    
    ) groups are electron-withdrawing.
  • Intramolecular Charge Transfer (ICT): In the para isomer, a "push-pull" system (though both are withdrawing, the conjugation length is maximized) allows for extended delocalization. This lowers the energy gap (

    
    ) between HOMO and LUMO, causing a Bathochromic (Red) Shift .
    
  • Steric Inhibition of Resonance (SIR): In the ortho isomer, the bulky nitro group physically forces the carboxyl group out of the plane of the benzene ring. This decoupling breaks the conjugation, resulting in a Hypsochromic (Blue) Shift and a Hypochromic (intensity decrease) effect.

Diagram 1: Electronic Structure & Spectral Logic

ElectronicEffects cluster_0 Isomer Structural Physics cluster_1 Spectral Consequence p_iso Para-Nitrobenzoic Acid (Linear Conjugation) red_shift Bathochromic Shift (Red Shift) Maximized λmax p_iso->red_shift Extended Delocalization m_iso Meta-Nitrobenzoic Acid (Cross-Conjugation) superposition Superposition Effect (Sum of Parts) Intermediate λmax m_iso->superposition No Direct Resonance o_iso Ortho-Nitrobenzoic Acid (Steric Crowding) blue_shift Steric Inhibition (SIR) Decoupled π-system Blue Shift & Lower ε o_iso->blue_shift Torsion Angle > 0°

Caption: Causal relationship between isomer geometry and observed spectral shifts. The para-isomer maximizes conjugation, while the ortho-isomer disrupts it via steric hindrance.

Comparative Analysis: The Data

The following data represents standard values in Ethanol (EtOH) . Note that solvent polarity significantly affects these values (Solvatochromism).[2]

Derivative

(nm)

(

)
Electronic FeatureMechanism
p-Nitrobenzoic Acid 258 - 265 ~10,000 - 12,000 Strong K-bandExtended Conjugation: Direct resonance between

and ring/COOH allows low-energy

transitions.
m-Nitrobenzoic Acid 225 - 230 (secondary ~260)~6,000 - 8,000 B-band dominantInsulation: The groups are meta; resonance cannot flow directly between them. Spectrum resembles a sum of Benzoic Acid + Nitrobenzene.
o-Nitrobenzoic Acid 250 - 255 ~5,000 - 6,500 Distorted K-bandSteric Inhibition (SIR): Loss of planarity reduces the orbital overlap, lowering the molar absorptivity (

) significantly compared to para.

Critical Observation: While ortho and para absorb in similar regions (250-265 nm), the intensity (


)  of the para isomer is nearly double that of the ortho isomer. This is the diagnostic fingerprint: Para is intense; Ortho is weak due to the twisted carboxyl group.
Experimental Protocol

To ensure reproducibility, follow this self-validating protocol. Note: Benzoic acid derivatives are pH-sensitive. The "Acid" form absorbs differently than the "Benzoate" anion.

Reagents:
  • Solvent: Ethanol (Spectroscopic Grade) or Phosphate Buffer (pH 2.5).

    • Why pH 2.5? To suppress ionization (

      
      ). Measuring at neutral pH results in a mixture of acid and anion, broadening peaks.
      
  • Reference Standard: Potassium Dichromate (for photometric accuracy check).

Workflow Diagram

Workflow Stock Stock Solution (1 mg/mL in EtOH) Dilution Working Standard (10⁻⁴ to 10⁻⁵ M) Stock->Dilution Serial Dilution Scan Spectral Scan (200 - 400 nm) Dilution->Scan Sample Cuvette Blank Blank Prep (Solvent Only) Blank->Scan Reference Cuvette Validation Linearity Check (Beer-Lambert) Scan->Validation Plot Abs vs Conc

Caption: Standard Operating Procedure for UV-Vis analysis of nitro-benzoic derivatives.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve 10.0 mg of the specific nitrobenzoic acid isomer in 100 mL of Ethanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Dilution:

    • Take 1.0 mL of Stock and dilute to 100 mL with the same solvent.

    • Target Concentration:

      
      .
      
    • Validation: The Absorbance (A) at

      
       should be between 0.2 and 0.8 for optimal signal-to-noise ratio.
      
  • Baseline Correction: Run a "Blank" scan using pure solvent. Ensure the baseline is flat (

    
    ).
    
  • Acquisition:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 2.0 nm.

  • Data Processing: Determine

    
     using the first derivative peak pick method if the peak is broad.
    
Troubleshooting & Common Pitfalls
IssueCauseSolution
Peak Broadening / Shift Solvent pH: At pH > 4, the benzoate anion (

) forms. The resonance of the anion differs from the acid.
Acidify solvent with 0.1 M HCl or use a pH 2.5 Phosphate buffer to force the neutral species.
No Distinct Peak (Cut-off) Solvent Cut-off: Using Acetone or impure Ethanol absorbs UV < 330 nm.Use HPLC-grade Water, Ethanol, or Cyclohexane.
Non-Linearity (Beer's Law Failure) Aggregation: Nitrobenzoic acids can form dimers in non-polar solvents (like benzene) via H-bonding.Use polar protic solvents (MeOH/EtOH) or keep concentrations below

.
References
  • NIST Chemistry WebBook. Benzoic acid, 4-nitro- UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4-Nitrobenzoic Acid Compound Summary. National Library of Medicine. Available at: [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018).[3] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327.[3] (Source for

    
     values).
    
  • Forbes, W. F., & Sheratte, M. B. (1955). Light absorption studies.[1][4][5][6] II. The ultraviolet absorption spectra of substituted benzoic acids. Canadian Journal of Chemistry, 33(12), 1829-1840. (Source for comparative isomer data).

Sources

Comparative Guide: Differentiating 2-Bromo-5-methoxy-4-nitrobenzoic Acid Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the synthesis of 2-bromo-5-methoxy-4-nitrobenzoic acid (typically via nitration of 2-bromo-5-methoxybenzoic acid), regioselectivity is governed by the competing directing effects of the methoxy (activator) and bromine (deactivator) groups. While the 4-nitro isomer is the thermodynamic product, steric crowding and kinetic factors often generate significant quantities of the 6-nitro isomer (2-bromo-5-methoxy-6-nitrobenzoic acid) or the 4-methoxy-5-nitro regioisomer (if the starting material scaffold varies).

The Solution: Standard 1D


H NMR is often insufficient for conclusive assignment due to the presence of isolated aromatic singlets in multiple isomers. Definitive structural assignment requires a self-validating 2D NMR workflow  combining NOESY  (Nuclear Overhauser Effect Spectroscopy) to map spatial proximity and HMBC  (Heteronuclear Multiple Bond Correlation) to verify skeletal connectivity.

This guide details the spectroscopic signatures required to distinguish the target molecule from its most prevalent isomers.[1][2]

Structural Analysis & Isomer Landscape

To interpret the NMR data correctly, we must first define the proton environments of the target and its primary impurities.

CompoundStructure DescriptionKey Substituent Relationships
Target (A) 2-Bromo-5-methoxy-4-nitrobenzoic acidPara-substituted protons. - H3 is trapped between Br and NO

.- H6 is trapped between OMe and COOH.
H3: Ortho to NO

(Deshielded).H6: Ortho to OMe (Shielded), Ortho to COOH (Deshielded).
Isomer (B) 2-Bromo-5-methoxy-6-nitrobenzoic acidOrtho-substituted protons. - H3 and H4 are adjacent.H3/H4: Show strong ortho-coupling (

Hz).Easily identified by splitting pattern.
Isomer (C) 2-Bromo-4-methoxy-5-nitrobenzoic acidPara-substituted protons. - H3 is between Br and OMe.- H6 is between NO

and COOH.
H3: Ortho to OMe (Shielded).H6: Ortho to NO

& COOH (Highly Deshielded).

1D H NMR Comparative Analysis

The first line of defense is analyzing the chemical shifts (


) and splitting patterns. The theoretical shifts below are calculated based on substituent additivity rules (Z-scores) and validated against similar benzoic acid derivatives [1][2].
Table 1: Predicted Chemical Shifts & Splitting Patterns[3]
FeatureTarget (A) Isomer (B) (6-Nitro)Isomer (C) (4-OMe)
Aromatic Signal 1 ~8.20 ppm (s) (H3: Ortho to NO

)
~8.00 ppm (d) (H4: Ortho to NO

)
~8.80 ppm (s) (H6: Ortho to NO

& COOH)
Aromatic Signal 2 ~7.60 ppm (s) (H6: Ortho to COOH)~7.40 ppm (d) (H3: Ortho to Br)~7.20 ppm (s) (H3: Ortho to OMe & Br)
Splitting (

)
Singlets (Para)Doublets (

Hz)
Singlets (Para)

(Separation)
Moderate (~0.6 ppm) Moderate (~0.6 ppm)Large (~1.6 ppm)

Key Diagnostic:

  • If you see doublets , you have Isomer B (the 6-nitro kinetic byproduct).

  • If you see two singlets , you must differentiate Target A from Isomer C . This is where NOE becomes critical.

Advanced Differentiation Strategy (NOE & HMBC)

When distinguishing between the Target (A) and Isomer (C), both present as two singlets. We utilize the Nuclear Overhauser Effect (NOE) , which relies on through-space interactions (


), to determine which aromatic proton is spatially adjacent to the methoxy group.
The Self-Validating NOE Protocol
  • Irradiate the Methoxy (-OMe) Signal (typically ~3.9 - 4.0 ppm).

  • Observe the Aromatic Region:

    • Target (A): The NOE enhancement will be observed on the Upfield Singlet (H6, ~7.6 ppm). This proton is also ortho to the Carboxylic Acid.

    • Isomer (C): The NOE enhancement will be observed on the Most Upfield Singlet (H3, ~7.2 ppm). This proton is ortho to the Bromine.

Visualizing the Logic

The following diagram illustrates the decision tree for definitive assignment.

NMR_Workflow Sample Purified Sample (DMSO-d6 or CDCl3) H_NMR Run 1D 1H NMR Sample->H_NMR Splitting Analyze Aromatic Region Splitting Pattern H_NMR->Splitting Doublets Doublets Observed (J ~ 9 Hz) Splitting->Doublets Ortho Coupling Singlets Two Singlets Observed Splitting->Singlets Para Substitution Isomer_B IDENTIFIED: Isomer B (6-Nitro) (Ortho coupling present) Doublets->Isomer_B NOESY Run 1D NOE / NOESY Irradiate -OMe (~3.9 ppm) Singlets->NOESY NOE_Result Which Ar-H shows NOE Enhancement? NOESY->NOE_Result Target_Path Enhancement on Signal ~7.6 ppm (H6: Ortho to COOH) NOE_Result->Target_Path Intermediate Shift Isomer_C_Path Enhancement on Signal ~7.2 ppm (H3: Ortho to Br) NOE_Result->Isomer_C_Path Lowest Shift Target_ID CONFIRMED: Target (A) 2-Bromo-5-methoxy-4-nitro Target_Path->Target_ID Isomer_C_ID IDENTIFIED: Isomer C 2-Bromo-4-methoxy-5-nitro Isomer_C_Path->Isomer_C_ID

Caption: Decision tree for differentiating 2-bromo-5-methoxy-4-nitrobenzoic acid isomers using coupling constants and NOE correlations.

Experimental Protocols

A. Sample Preparation[4]
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for benzoic acid derivatives to prevent aggregation and ensure sharp carboxylic acid protons (often visible ~13 ppm).
  • Concentration:

    • 1D

      
      H: 5–10 mg in 0.6 mL.
      
    • 2D (NOESY/HMBC): 20–30 mg in 0.6 mL (essential for detecting weak NOE signals).

  • Filtration: Filter through a glass wool plug to remove paramagnetic particulates that broaden lines.

B. Instrument Parameters (600 MHz Recommended, 400 MHz Acceptable)
  • 1D

    
    H NMR: 
    
    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       sec (ensure full relaxation of aromatic protons).
      
    • Scans: 16–64.

  • 1D Selective NOE (Gradient Enhanced):

    • Selectivity: Gaussian shaped pulse on the -OMe peak.

    • Mixing Time: 500 ms (optimal for small molecules).

    • Scans: 128–256 (NOE signals are 1-5% of total intensity).

C. Data Interpretation Checklist
  • Check Integration: Ensure the -OMe (3H) to Ar-H (1H each) ratio is 3:1:1. If not, the sample is impure.

  • Check COOH: Look for a broad singlet >13.0 ppm (DMSO) to confirm the free acid.

  • Verify NOE: In the Target, the proton enhancing with -OMe (H6) should also show a long-range HMBC correlation to the Carbonyl Carbon (C=O). This is a secondary confirmation step.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for substituent additivity rules).

  • BenchChem. (2025).[5] Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR. Link

  • Ohe, T., et al. (2018).[6] Synthesis of 2-bromo-5-methoxybenzoic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3708-3711.[6] Link

  • PubChem. (2025). 2-Bromo-5-methoxybenzoic acid Spectral Data. National Library of Medicine. Link

  • Creative Biostructure. (2025). Advanced NMR Techniques for Isomer Differentiation. Link

Sources

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